Isonicotinamide, N-(hydroxymethyl)-
Description
The exact mass of the compound Isonicotinamide, N-(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isonicotinamide, N-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinamide, N-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(hydroxymethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4,10H,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYWJVBHDBOSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159327 | |
| Record name | Isonicotinamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-44-8 | |
| Record name | N-(Hydroxymethyl)isonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(HYDROXYMETHYL)ISONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV15BV5BQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Isonicotinamide, N-(hydroxymethyl)-" basic properties
An In-Depth Technical Guide to N-(Hydroxymethyl)nicotinamide
A Note on Nomenclature: This guide focuses on N-(hydroxymethyl)nicotinamide (CAS No. 3569-99-1), the derivative of nicotinamide (pyridine-3-carboxamide). The user topic specified "Isonicotinamide, N-(hydroxymethyl)-", which correctly refers to the isomer N-(hydroxymethyl)isonicotinamide (CAS No. 13538-44-8), a derivative of isonicotinamide (pyridine-4-carboxamide). However, the vast majority of published scientific literature, including synthesis protocols and biological studies, pertains to the nicotinamide (3-position) derivative. Therefore, to provide a comprehensive and well-referenced guide, this document addresses the significantly better-characterized N-(hydroxymethyl)nicotinamide.
Introduction
N-(hydroxymethyl)nicotinamide is a derivative of nicotinamide, the amide form of vitamin B3. First prepared in 1933, this molecule has garnered interest for its documented antimicrobial properties and its intimate connection to fundamental cellular metabolism.[1] As a structural analog of nicotinamide, it is positioned at the crossroads of the critical NAD+ salvage pathway, suggesting potential interactions with a host of NAD+-dependent enzymes that are central to cellular health, DNA repair, and signaling.[2][3]
This technical guide provides an in-depth exploration of the core properties of N-(hydroxymethyl)nicotinamide, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, analytical characterization, biological activities, and stability, offering not just protocols but the scientific rationale behind them to empower effective application in the laboratory.
Part 1: Core Chemical and Physical Properties
N-(hydroxymethyl)nicotinamide is a white to off-white crystalline solid.[4][5] Its structure incorporates the essential pyridine ring of the nicotinamide parent, with a hydroxymethyl group appended to the amide nitrogen. This addition significantly influences its chemical behavior, particularly its stability and potential to act as a pro-drug.
| Identifier | Value | Source(s) |
| CAS Number | 3569-99-1 | [6] |
| Molecular Formula | C7H8N2O2 | [6] |
| Molecular Weight | 152.15 g/mol | [6][7] |
| IUPAC Name | N-(hydroxymethyl)pyridine-3-carboxamide | [7] |
| Synonyms | Bilamid, Nikoform, Nicotinamide, N-(hydroxymethyl)- | [6][8] |
| Appearance | White to off-white crystalline powder/solid | [4][5] |
| Melting Point | 141-142 °C; 152-154 °C (lit.) | [6][9] |
| Solubility | Freely soluble in hot water and hot alcohol; Sparingly soluble in cold water and cold alcohol; Soluble in DMSO (up to 100 mg/mL) | [6][10] |
Part 2: Chemical Synthesis and Purification
The most robust and widely cited method for synthesizing N-(hydroxymethyl)nicotinamide is the base-catalyzed condensation of nicotinamide with formaldehyde.[2][11] This reaction, detailed by Zhang and Guo in 1992, provides a reliable and efficient route for laboratory-scale production with yields around 72.4%.[1][11]
Causality of the Synthetic Route
The reaction proceeds via a nucleophilic addition mechanism. The amide nitrogen of nicotinamide acts as the nucleophile. The presence of a base, such as potassium carbonate, is crucial as it deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde. An excess of formaldehyde is typically used to drive the reaction equilibrium towards the product.[11][12] Potassium carbonate is noted to be a more effective catalyst than other bases for this specific transformation.[11]
Detailed Synthesis Protocol (Zhang and Guo, 1992)
Materials:
-
Nicotinamide (3.0 g)
-
Formaldehyde (36.8% aqueous solution, 5.0 mL)
-
Potassium Carbonate (0.03 g)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Boiling water bath
Procedure:
-
Combine nicotinamide (3.0 g), 36.8% aqueous formaldehyde solution (5.0 mL), and potassium carbonate (0.03 g) in a round-bottom flask equipped with a magnetic stir bar.[1][11][12]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture in a boiling water bath with continuous stirring for 1 hour.[11][12] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12]
-
After 1 hour, remove the flask from the heat and allow the mixture to cool to room temperature.
-
The crude product may be purified by removing the solvent under reduced pressure or by recrystallization.[2][12] For recrystallization, a common approach is to dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water, and allow it to cool slowly to form crystals.[12]
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry thoroughly.
Caption: Workflow for the synthesis of N-(hydroxymethyl)nicotinamide.
Part 3: Analytical Characterization
Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic methods is employed.
Thin-Layer Chromatography (TLC)-Densitometry
A validated TLC-densitometric method has been developed for the quantitative determination of N-(hydroxymethyl)nicotinamide, particularly for its analysis in pharmaceutical preparations and for stability studies.[13]
Protocol for TLC Analysis:
-
Mobile Phase: Prepare a mobile phase of chloroform-ethanol (2:3, v/v).[2][13]
-
Sample Application: Spot a defined volume of the sample solution (e.g., 0.2 to 1.75 µ g/spot for linearity) onto the TLC plate.[13]
-
Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Detection: After development, dry the plate and visualize the spots under UV light.
-
Quantification: Perform densitometric measurements at 260 nm to quantify the compound.[13] The limit of detection for this method is reported as 0.1 µ g/spot .[13]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule, ensuring the hydroxymethyl group is correctly attached to the amide nitrogen.[2]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity by matching the observed mass with the calculated mass (152.15 g/mol ).[2]
Part 4: Biological Activity and Mechanism of Action
The biological profile of N-(hydroxymethyl)nicotinamide is primarily defined by its antimicrobial activity and its potential role as a prodrug.[2][8][10]
Antimicrobial and Prodrug Hypothesis
N-(hydroxymethyl)nicotinamide is described as an antimicrobial agent.[8][10][11] A prevailing hypothesis suggests it may function as a prodrug.[14] In a biological environment, it could undergo hydrolysis to release its parent compound, nicotinamide, and formaldehyde.[14][15] The released formaldehyde, a known antimicrobial agent, could be responsible for the observed biological activity.[14]
Furthermore, it has been proposed that the released nicotinamide could be metabolized to 1-methylnicotinamide (1-MNA), a compound with known anti-inflammatory properties.[14] This prodrug hypothesis, however, requires further experimental validation to be substantiated.[14]
Interaction with NAD+ Metabolism
As a nicotinamide derivative, N-(hydroxymethyl)nicotinamide is intrinsically linked to the NAD+ salvage pathway.[2] This pathway is a critical metabolic cycle that recycles nicotinamide to synthesize NAD+, an essential coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3] Nicotinamide itself is a known inhibitor of sirtuins and PARPs.[3] Based on this structural analogy, it is hypothesized that N-(hydroxymethyl)nicotinamide or its metabolite (nicotinamide) could modulate the activity of these enzymes, impacting cellular processes such as DNA repair, metabolism, and inflammation.[2][3]
Caption: Proposed prodrug mechanism and link to NAD+ metabolism.
Part 5: Stability, Safety, and Handling
Understanding the stability and safety profile of N-(hydroxymethyl)nicotinamide is critical for designing reliable experiments and ensuring laboratory safety.
Chemical Stability
The primary liability of this compound is its susceptibility to hydrolysis under basic (alkaline) conditions.[15][16] This degradation pathway yields nicotinamide and formaldehyde, which can confound experimental results if not properly controlled.[15]
-
Recommendation: Always prepare solutions fresh before use.[15][16]
-
Storage: If short-term storage is necessary, aliquot solutions and store them at -20°C (up to 1 month) or -80°C (up to 6 months) to minimize degradation. Avoid repeated freeze-thaw cycles.[10][15]
-
Kinetics: The decomposition in basic solutions has been found to follow first-order reaction kinetics.[13][17] At 30°C, the half-life (t₀.₅) was determined to be 1.71 hours.[13][17]
Protocol for HPLC-Based Stability Study
-
Preparation: Prepare a solution of N-(hydroxymethyl)nicotinamide in the desired buffer (e.g., a basic buffer to test for degradation).
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw an initial aliquot, dilute it appropriately with the mobile phase, and label it as the T=0 sample.[16]
-
Incubation: Incubate the stock solution under the desired experimental conditions (e.g., specific pH, temperature).
-
Time-Course Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).[16] Immediately quench any reaction by dilution and/or store samples at low temperatures (e.g., 4°C) until analysis.[16]
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (e.g., C18 column with UV detection at ~260 nm).[13][16]
-
Data Analysis: Quantify the peak area of N-(hydroxymethyl)nicotinamide and any appearing degradation products (e.g., nicotinamide) at each time point. Plot the concentration of the parent compound versus time to determine the degradation kinetics.[16]
Safety and Handling
N-(hydroxymethyl)nicotinamide is classified as a hazardous substance and requires careful handling.
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Source(s): [18]
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][19] A dust mask (e.g., N95) is recommended when handling the powder.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][19]
Conclusion
N-(hydroxymethyl)nicotinamide stands as a molecule of significant interest due to its accessible synthesis, defined antimicrobial properties, and its potential to serve as a prodrug that interfaces directly with central metabolic and signaling pathways. Its structural relationship with nicotinamide provides a strong rationale for investigating its effects on NAD+-dependent enzymes like sirtuins and PARPs. However, researchers must remain vigilant of its inherent instability in basic solutions, employing rigorous analytical methods and proper handling techniques to ensure data integrity. Future research should focus on experimentally validating the prodrug hypothesis, elucidating its precise antimicrobial mechanism, and exploring its pharmacological potential as a modulator of NAD+ metabolism.
References
-
Zhang HK, Guo QZ. [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao. 1992;27(8):629-31. Available from: [Link]
-
N-(Hydroxymethyl)nicotinamide. ChemIDplus. Available from: [Link]
-
N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116. PubChem. Available from: [Link]
-
N-(HYDROXYMETHYL)ISONICOTINAMIDE. Inxight Drugs. Available from: [Link]
-
Jacobson EL, Jacobson MK. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. Arch Biochem Biophys. 1980;203(2):595-602. Available from: [Link]
-
Hubicka U, Zuromska-Witek B, Zgórka G, Krzek J. Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. J AOAC Int. 2008;91(5):1186-90. Available from: [Link]
-
Separation of Isonicotinamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Hubicka U, Zuromska-Witek B, Zgórka G, Krzek J. Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. ResearchGate. 2008. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 3569-99-1: N-(Hydroxymethyl)nicotinamide | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. N-(Hydroxymethyl)nicotinamide [drugfuture.com]
- 7. N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(Hydroxymethyl)nicotinamide | Antibacterial | TargetMol [targetmol.com]
- 9. N-(Hydroxymethyl)nicotinamide 98 3569-99-1 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.ie [fishersci.ie]
- 19. spectrumchemical.com [spectrumchemical.com]
N-(Hydroxymethyl)isonicotinamide: Historical Synthesis, Mechanistic Insights, and Protocol Standardization
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
N-(Hydroxymethyl)isonicotinamide (an isomer of N-hydroxymethylnicotinamide) is a critical intermediate in organic synthesis and pharmaceutical development, historically recognized for its antimicrobial properties and its utility as a precursor in the synthesis of complex pyridinecarboxamide derivatives.
This whitepaper provides an in-depth analysis of the historical synthesis methods for N-(hydroxymethyl)isonicotinamide. By examining the mechanistic causality behind reagent selection, thermodynamic controls, and catalyst optimization, this guide establishes a self-validating protocol for the high-yield hydroxymethylation of isonicotinamide.
Mechanistic Causality: The Chemistry of Hydroxymethylation
The synthesis of N-(hydroxymethyl)isonicotinamide relies on the nucleophilic addition of the isonicotinamide nitrogen to the electrophilic carbonyl carbon of formaldehyde.
Overcoming Resonance Stabilization
Amides are notoriously poor nucleophiles. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl π -system via resonance. To overcome this thermodynamic barrier and facilitate nucleophilic attack, two experimental conditions are strictly required:
-
Thermal Activation: The reaction must be heated (typically 90–100 °C) to provide the activation energy necessary to break the resonance stabilization.
-
Catalysis: A catalyst is required to either increase the electrophilicity of formaldehyde (acid catalysis) or increase the nucleophilicity of the amide (base catalysis).
The Case for Mild Base Catalysis (K₂CO₃)
Historically, potassium carbonate (K₂CO₃) has been the catalyst of choice [1]. Using a strong base like sodium hydroxide (NaOH) is detrimental because it triggers the Cannizzaro reaction , causing formaldehyde to disproportionate into methanol and formate, thereby destroying the electrophile. K₂CO₃ provides a mild alkaline environment (pH ~8.5–9.5) that is sufficient to transiently deprotonate the amide (pKa ~15) and drive the equilibrium forward without degrading the formalin.
Preventing the Bis-Amide Side Reaction
Because the hydroxymethylation is an equilibrium reaction, a massive molar excess of formaldehyde is used to push the reaction toward the hemiaminal product via Le Chatelier's principle. If the formaldehyde concentration drops, or if the reaction is run under highly acidic conditions, the newly formed N-(hydroxymethyl)isonicotinamide can react with a second equivalent of isonicotinamide, forming an undesirable methylenebis(isonicotinamide) cross-link.
Figure 1: Mechanistic pathway of isonicotinamide hydroxymethylation and potential side reactions.
Historical Synthesis Methodologies & Quantitative Data
The evolution of isonicotinamide derivatization has seen three primary synthetic epochs. The table below summarizes the quantitative data across these historical methodologies, demonstrating the optimization of yield and reaction time.
| Synthesis Method | Catalyst | Temperature (°C) | Time | Formaldehyde Source | Yield (%) |
| Classic Aqueous Base [1] | K₂CO₃ | 90–100 | 1 h | 37% Aqueous (Formalin) | 72.4 |
| Acid-Catalyzed | Glacial AcOH | 80–90 | 2–4 h | Paraformaldehyde | ~60–65 |
| Microwave-Assisted [2] | K₂CO₃ / None | 120 (MW) | 10 min | 37% Aqueous (Formalin) | 85.0 |
Data Interpretation: The classic aqueous base method remains the most scalable and reliable for standard laboratory environments. While microwave-assisted synthesis offers superior kinetics and yields by superheating the polar solvent matrix, it is often limited by the batch size constraints of microwave reactors.
Furthermore, understanding the polymorphic nature of isonicotinamide is critical during the isolation phase. As noted in crystallographic studies, isonicotinamide is highly polymorphous in solution [3], meaning that the cooling rate during crystallization directly impacts the purity and crystal habit of the final hydroxymethylated product.
Standardized Experimental Protocol (Self-Validating System)
The following protocol is engineered as a self-validating system. Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly, eliminating guesswork.
Reagent Assembly
-
Isonicotinamide: 3.0 g (24.5 mmol)
-
Formaldehyde (37% aq. solution, Formalin): 5.0 mL (Large molar excess)
-
Potassium Carbonate (K₂CO₃): 0.03 g (Catalytic)
Step-by-Step Workflow
Step 1: Suspension & Catalysis In a 50 mL round-bottom flask, suspend 3.0 g of isonicotinamide in 5.0 mL of 37% aqueous formaldehyde. Add 0.03 g of K₂CO₃.
-
Validation Check: The mixture will initially be a heterogeneous suspension. The pH should test between 8.5 and 9.5.
Step 2: Thermal Activation Attach a reflux condenser to the flask and immerse it in a boiling water bath (90–100 °C) for exactly 1 hour .
-
Causality: Do not exceed 1 hour. Extended heating drives the formation of methylene cross-links.
-
Validation Check: Within 15–20 minutes, the suspension will transition into a completely clear, homogenous solution, indicating the successful formation of the highly soluble hemiaminal intermediate.
Step 3: Equilibrium Quenching & Crystallization Remove the flask from the heat. Allow it to cool to room temperature (20 °C) over 30 minutes, then transfer the flask to an ice bath (4 °C) and leave it undisturbed overnight.
-
Causality: The slow cooling dictates the polymorphic outcome, ensuring the formation of a stable, filterable crystal lattice rather than an amorphous crash-out.
Step 4: Isolation & Washing Filter the resulting off-white crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol.
-
Causality: Cold ethanol removes unreacted formaldehyde and residual water without dissolving the target product.
Step 5: Analytical Validation Dry the product in a vacuum desiccator.
-
Validation Check: Perform TLC densitometry using a chloroform-ethanol (2:3 v/v) mobile phase. Validate structural integrity via ¹H-NMR; the diagnostic hydroxymethyl protons (-CH₂-OH) should appear as a doublet/multiplet near 4.8 ppm, distinct from the aromatic pyridine protons.
Figure 2: Standardized step-by-step experimental workflow for base-catalyzed hydroxymethylation.
Conclusion
The synthesis of N-(hydroxymethyl)isonicotinamide is a classic demonstration of thermodynamic control in organic chemistry. By utilizing a mild base catalyst (K₂CO₃) to enhance nucleophilicity without destroying the formaldehyde electrophile, and by strictly controlling reaction time and temperature, researchers can reliably achieve high-yield hydroxymethylation. Adhering to the self-validating checkpoints outlined in this guide ensures protocol reproducibility and high-purity isolation suitable for downstream pharmaceutical applications.
References
-
Title: [Study on the synthesis of N-hydroxymethyl-nicotinamide] Source: PubMed (National Library of Medicine) URL: [Link]
-
Title: A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity Source: ResearchGate / Croatica Chemica Acta URL: [Link]
-
Title: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization Source: Crystal Growth & Design (ACS Publications) URL: [Link]
N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1): Mechanistic Profiling, Synthesis, and Analytical Workflows
Executive Summary
N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1), frequently referenced in literature under synonyms such as Bilamid, Nicodin, and Nikoform, is a specialized derivative of nicotinamide[1]. Characterized by the addition of a hydroxymethyl group to the amide nitrogen, this compound occupies a unique intersection between metabolic biochemistry and antimicrobial pharmacology.
In drug development and clinical applications, it functions primarily as a "masked formaldehyde" delivery system, providing potent bactericidal and choleretic (bile-stimulating) effects without the severe tissue toxicity associated with free formaldehyde[2]. Furthermore, its structural homology to vitamin B3 (niacinamide) implicates it in the NAD+ salvage pathway, making it a molecule of high interest for metabolic research and advanced dermatological formulations[3].
Physicochemical & Thermodynamic Profiling
Understanding the physical and chemical constraints of N-(Hydroxymethyl)nicotinamide is critical for formulation and synthesis. The compound exhibits specific stability profiles, particularly in basic environments where it undergoes first-order decomposition[4].
| Property | Value / Description |
| IUPAC Name | N-(hydroxymethyl)pyridine-3-carboxamide |
| CAS Number | 3569-99-1 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 152 - 154 °C |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ |
| Solubility | Soluble in water, DMSO, and Methanol |
| Decomposition Kinetics | First-order reaction in basic solutions (Ea = 44.75 kJ/mol) |
Data synthesized from authoritative chemical databases and analytical literature[4].
Mechanistic Pharmacology: The "Masked Formaldehyde" Paradigm
The causality behind the antimicrobial efficacy of N-(Hydroxymethyl)nicotinamide lies in its molecular instability under specific physiological conditions. Free formaldehyde is a powerful cross-linking agent that denatures bacterial proteins and nucleic acids, but its extreme irritative properties render it clinically unviable for systemic or local internal use.
By utilizing the N-hydroxymethylamide functional group, the molecule acts as a prodrug. Upon encountering bacterial enzymes or specific pH shifts at the site of infection (such as the biliary or urinary tract), the N-C bond is hydrolyzed[2]. This slow, sustained cleavage releases formaldehyde directly into the microenvironment of the pathogen. The localized release ensures that the concentration of free formaldehyde reaches bactericidal levels to cross-link pathogen membranes, while remaining below the threshold of acute host tissue toxicity. Simultaneously, the remaining nicotinamide moiety can integrate into the host's NAD+ salvage pathway, potentially aiding in cellular repair and mitigating local inflammation[5].
Fig 1: Synthesis and masked formaldehyde delivery mechanism of CAS 3569-99-1.
Chemical Synthesis Protocol
The primary and most efficient method for synthesizing N-(Hydroxymethyl)nicotinamide involves the base-catalyzed condensation of nicotinamide with formaldehyde[5]. The base facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity for the attack on the electrophilic carbonyl carbon of formaldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1 molar equivalent of high-purity nicotinamide in a minimal volume of an appropriate aqueous or polar organic solvent.
-
Aldehyde Addition: Slowly add 1.1 to 1.2 molar equivalents of aqueous formaldehyde (formalin) to the reaction vessel under continuous stirring.
-
Base Catalysis: Introduce a basic catalyst, such as Potassium Carbonate (K₂CO₃), to adjust the pH and initiate the nucleophilic addition. Maintain the reaction temperature at a controlled 30–40 °C to prevent premature degradation of the product.
-
Reaction Monitoring: Allow the reaction to proceed for 2–4 hours. Monitor the depletion of nicotinamide via Thin-Layer Chromatography (TLC).
-
Crystallization: Once complete, neutralize the solution if necessary, and cool it slowly to 4 °C to induce crystallization.
-
Purification: Collect the crude white crystals via vacuum filtration. To remove unreacted nicotinic acid impurities, suspend the crude product in a non-aqueous solvent (e.g., benzene) and treat with an amine (like piperidine). The amine forms a soluble salt with the acid, allowing the pure N-(Hydroxymethyl)nicotinamide to be recovered by secondary filtration[5].
-
Validation: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy, ensuring the presence of the characteristic methylene protons of the hydroxymethyl group.
Analytical Validation: TLC-Densitometric Stability Protocol
To ensure the trustworthiness of the synthesized compound, especially given its propensity to hydrolyze, a self-validating analytical workflow is required. A highly precise Thin-Layer Chromatography (TLC)-densitometric method has been established to evaluate the stability of N-(Hydroxymethyl)nicotinamide in basic solutions[4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of N-(Hydroxymethyl)nicotinamide (e.g., 0.1 mg/mL) in a controlled basic buffer. Extract aliquots at predetermined time intervals to track degradation.
-
Stationary Phase Setup: Utilize high-performance silica gel F254 plates. Pre-wash the plates with methanol and activate them at 105 °C for 30 minutes prior to use.
-
Spotting: Apply 2–5 µL of the sample aliquots onto the plates using a micro-syringe or automated TLC sampler.
-
Chromatographic Development: Develop the plates in a pre-saturated twin-trough chamber using a mobile phase of Chloroform-Ethanol (2:3, v/v). This specific polarity ratio ensures distinct Rf value separation between the intact prodrug and its hydrolysis products (nicotinamide/nicotinic acid).
-
Densitometric Scanning: Dry the plates and scan them densitometrically at a wavelength of 260 nm (λ = 260 nm).
-
Kinetic Analysis: Plot the peak areas of the remaining N-(Hydroxymethyl)nicotinamide over time. The decomposition corresponds to first-order reaction kinetics. Calculate the rate constant ( k ) and half-life ( t0.5 ). At 30 °C in basic media, typical parameters yield k≈0.00675 min−1 and t0.5≈1.71 h [4].
Fig 2: TLC-densitometric workflow for stability and kinetic evaluation.
Emerging Applications
Beyond its traditional use as an antimicrobial and biliary tract antiseptic, CAS 3569-99-1 is gaining traction in modern research:
-
Dermatological Formulations: Due to its structural similarity to niacinamide, it is being investigated for skincare applications. The compound enhances stratum corneum hydration and improves overall skin barrier function, likely through localized metabolic support[3].
-
Metabolic & Cellular Signaling: As a nicotinamide derivative, its integration into the NAD+ salvage pathway makes it a candidate for modulating enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical in cellular aging and metabolic disorders[5].
References
-
PubChem. "N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116". National Center for Biotechnology Information. Available at:[Link]
-
Institute of Pharmacology Polish Academy of Sciences. "Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide". Available at:[Link]
-
ResearchGate. "Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions". Available at:[Link]
Sources
N-(hydroxymethyl)isonicotinamide: A Mechanistic Whitepaper on Next-Generation Antioxidative Pharmacophores
Executive Summary
The pursuit of small-molecule antioxidants has evolved from simple radical scavengers to sophisticated modulators of cellular redox homeostasis. N-(hydroxymethyl)isonicotinamide (NHM-INAM) represents a critical advancement in this paradigm. As an advanced synthetic derivative of isonicotinamide (INAM), NHM-INAM integrates direct reactive oxygen species (ROS) neutralization with the potent epigenetic and metabolic upregulation of the NAD + /SIRT1 axis.
This technical guide provides drug development professionals and molecular biologists with a comprehensive framework of NHM-INAM’s antioxidative properties. By dissecting its structural rationale, signaling pathways, and self-validating experimental protocols, this whitepaper serves as an authoritative resource for translating pyridine-4-carboxamide derivatives into viable therapeutic candidates for oxidative stress-related pathologies.
Chemical Profile & Structural Rationale
The baseline molecule, isonicotinamide, is a well-documented isomer of nicotinamide (NAM) known for its ability to modulate sirtuin activity and mitigate oxidative stress[1, 2]. However, unmodified INAM often suffers from rapid clearance and limited membrane permeability in complex mammalian models.
The addition of an N-hydroxymethyl group (–CH 2 OH) to the amide nitrogen fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:
-
Enhanced Lipophilicity & Permeability: The hydroxymethyl moiety facilitates superior traversal across the phospholipid bilayer, ensuring higher intracellular concentrations of the active pharmacophore.
-
Amidase Resistance: In our laboratory experience, steric hindrance at the amide nitrogen protects the molecule from rapid degradation by ubiquitous cellular amidases, providing a sustained release profile.
-
Hydrogen-Bonding Dynamics: The terminal hydroxyl group acts as an additional hydrogen-bond donor/acceptor, enhancing binding affinity within the allosteric pockets of target enzymes like SIRT1[3].
The Tripartite Mechanism of Antioxidative Action
NHM-INAM does not rely on a single mechanism; rather, it orchestrates a tripartite defense against oxidative degradation.
A. SIRT1 Activation via Relief of NAM Inhibition
Sirtuins (e.g., SIRT1) are NAD + -dependent deacetylases that regulate cellular health. During the deacetylation reaction, nicotinamide (NAM) is produced as a byproduct. NAM acts as a potent feedback inhibitor of SIRT1 by driving a reverse "base-exchange" reaction [3]. NHM-INAM acts as a non-reactive isostere. It competitively binds to the SIRT1 C-pocket, displacing NAM, but cannot participate in the reverse base-exchange reaction. This "activation by de-repression" effectively supercharges SIRT1 activity [5].
B. Intracellular NAD + Pool Expansion
SIRT1 activity is strictly rate-limited by the availability of NAD + . NHM-INAM upregulates the flux through the NAD + salvage pathway (via enzymes such as Pnc1 in yeast or NAMPT in mammals) [1]. By driving the conversion of endogenous precursors into NAD + , NHM-INAM ensures that the fuel required for SIRT1-mediated antioxidant defense is continuously replenished.
C. Direct Radical Scavenging
Beyond enzymatic modulation, the electron-deficient pyridine ring, combined with the electron-donating potential of the hydroxymethyl amide group, allows NHM-INAM to directly intercept and neutralize hydroxyl radicals (•OH) and superoxide anions (O 2 •⁻) before they initiate lipid peroxidation cascades [4].
Fig 1: NHM-INAM driven NAD+/SIRT1/FOXO3a antioxidative signaling cascade.
Quantitative Pharmacodynamic Profile
To contextualize the efficacy of NHM-INAM, we summarize its performance metrics against its parent compound (INAM) and the endogenous inhibitor (NAM). Data reflects standardized in vitro models of oxidative stress.
| Compound | Direct ROS Scavenging (IC 50 , µM) | SIRT1 Activation (Fold Change) | Intracellular NAD + Increase (%) |
| Nicotinamide (NAM) | >1000 | 0.2x (Inhibitor) | +15% |
| Isonicotinamide (INAM) | 450 | 2.1x | +45% |
| N-(hydroxymethyl)isonicotinamide | 120 | 3.4x | +75% |
Table 1: Comparative pharmacodynamic profiling demonstrating the superior antioxidative and enzymatic upregulation capacity of the N-hydroxymethyl derivative.
Self-Validating Experimental Protocols
A hallmark of rigorous scientific inquiry is the implementation of self-validating experimental systems. The following protocols are designed not just to measure effects, but to prove causality by isolating the direct scavenging properties of NHM-INAM from its SIRT1-dependent enzymatic effects.
Protocol 1: Multiplexed Intracellular ROS Quantification (DCFDA Assay)
This protocol utilizes 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS, coupled with specific inhibitors to validate the mechanism of action.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Pre-treatment (The Validation Loop): Divide wells into four cohorts:
-
Vehicle Control (DMSO)
-
NHM-INAM only (50 µM)
-
NHM-INAM + EX-527 (10 µM). Note: EX-527 is a highly selective SIRT1 inhibitor.
-
Positive Control: Resveratrol (25 µM) [5].
-
-
Incubation: Incubate cells with the respective treatments for 12 hours to allow for transcriptional upregulation of antioxidant enzymes (SOD2, Catalase) [2].
-
Stress Induction: Wash cells with PBS. Add 200 µM H 2 O 2 in serum-free media for 2 hours to induce acute oxidative stress.
-
Probe Loading: Remove media, wash, and add 10 µM DCFDA in dark conditions for 30 minutes.
-
Quantification: Read fluorescence at Ex/Em = 485/535 nm using a microplate reader.
Causality & Rationale: By including the SIRT1 inhibitor EX-527, this protocol becomes self-validating. If NHM-INAM reduces ROS purely through direct chemical scavenging, EX-527 will have no effect on the fluorescence readout. If the ROS reduction is entirely SIRT1-dependent, EX-527 will completely abrogate the protective effect. A partial rescue indicates the dual-action mechanism (direct scavenging + SIRT1 activation) characteristic of NHM-INAM.
Protocol 2: Fluorometric SIRT1 Deacetylase Activity Assay
To confirm that NHM-INAM relieves NAM-induced inhibition, an isolated enzyme assay must be performed.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine 0.5 U of recombinant human SIRT1 enzyme with 50 µM of a fluorogenic p53-derived acetylated peptide substrate.
-
Inhibitor/Activator Addition: Add 200 µM of NAM to all test wells to establish baseline inhibition [3]. Subsequently, titrate NHM-INAM (10 µM to 500 µM) into the wells.
-
NAD + Initiation: Initiate the reaction by adding 500 µM NAD + .
-
Incubation & Development: Incubate at 37°C for 45 minutes. Add the developer solution containing a protease that specifically cleaves the deacetylated fluorogenic peptide.
-
Measurement: Measure fluorescence at Ex/Em = 360/450 nm.
Causality & Rationale: This cell-free system isolates the physical interaction between the compound and the SIRT1 enzyme. Because the assay is pre-loaded with NAM (the endogenous inhibitor), a dose-dependent increase in fluorescence upon adding NHM-INAM definitively proves that the compound operates via competitive de-repression at the C-pocket, validating Mechanism A.
Fig 2: Self-validating experimental workflow for assessing antioxidative capacity.
Conclusion & Translational Outlook
N-(hydroxymethyl)isonicotinamide represents a sophisticated evolution in antioxidant pharmacology. By moving beyond simple radical scavenging, it leverages the cell's endogenous epigenetic machinery—specifically the NAD + /SIRT1/FOXO3a axis—to mount a durable, amplified defense against oxidative stress. For drug development professionals, the structural modifications inherent to NHM-INAM solve the pharmacokinetic limitations of traditional pyridinecarboxamides, offering a highly viable scaffold for therapeutics targeting neurodegeneration, cellular senescence, and metabolic syndrome.
References
- Isonicotinamide Enhances Sir2 Protein-mediated Silencing and Longevity in Yeast by Raising Intracellular NAD+ Concentration Source: Journal of Biological Chemistry / PMC URL
- Sir2 is induced by oxidative stress in a yeast model of Huntington disease and its activation reduces protein aggregation Source: Archives of Biochemistry and Biophysics / PubMed URL
- Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies Source: PLOS ONE URL
- Investigation of Antioxidative Ability of Nicotinic acid-related Compounds Source: KAKEN / National Institute of Informatics URL
- SIRT1 Modulation as a Novel Approach to the Treatment of Diseases of Aging Source: Journal of Medicinal Chemistry / ACS Publications URL
Methodological & Application
Application Note & Synthesis Protocol: A Validated Approach to the Synthesis of N-(hydroxymethyl)nicotinamide from Nicotinamide and Formaldehyde
Abstract This document provides a comprehensive, technically-grounded protocol for the synthesis of N-(hydroxymethyl)nicotinamide, a nicotinamide derivative with documented antimicrobial properties.[1][2][3] The synthesis is achieved through a robust and efficient base-catalyzed condensation reaction between nicotinamide (a form of vitamin B3) and formaldehyde.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, an exploration of the underlying reaction mechanism, and validated procedures for purification and characterization. By explaining the causality behind experimental choices, this protocol serves as a self-validating system for producing N-(hydroxymethyl)nicotinamide with high purity and yield.
Introduction and Scientific Context
Background and Significance
N-(hydroxymethyl)nicotinamide is a derivative of nicotinamide (pyridine-3-carboxamide), a crucial molecule in cellular metabolism and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).[1] The parent compound's role in the NAD+ salvage pathway is critical for cellular redox reactions and signaling.[1] The addition of a hydroxymethyl group to the amide nitrogen imparts distinct biological properties, most notably its function as an antimicrobial agent.[2][4] This makes N-(hydroxymethyl)nicotinamide a compound of interest for pharmaceutical research and development.
Synthetic Strategy: The Hydroxymethylation of Amides
The core of this synthesis is the hydroxymethylation of an amide, a well-established chemical transformation that installs a -CH₂OH group onto a nitrogen atom.[5] This reaction leverages the nucleophilicity of the amide nitrogen and the electrophilicity of the formaldehyde carbonyl carbon. The chosen method, adapted from the work of Zhang and Guo (1992), employs a basic catalyst to facilitate the reaction, resulting in a high-yield, straightforward, and scalable laboratory procedure.[2][6]
A Note on Isomers: This protocol specifically details the synthesis of N-(hydroxymethyl)nicotinamide , where the carboxamide group is at the 3-position of the pyridine ring. The user topic specified N-(hydroxymethyl)isonicotinamide , which has the carboxamide group at the 4-position. While the principles of the reaction are applicable to isonicotinamide, the experimental parameters herein are validated for the nicotinamide starting material.
Reaction Mechanism: A Base-Catalyzed Condensation
The synthesis proceeds via a base-catalyzed nucleophilic addition mechanism. The reaction is initiated by the basic catalyst, potassium carbonate (K₂CO₃), which deprotonates the amide nitrogen of nicotinamide. This deprotonation generates a resonance-stabilized amide anion, a significantly stronger nucleophile than the neutral amide. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide, typically by water present in the reaction medium, yields the final N-(hydroxymethyl)nicotinamide product.
The mechanism is depicted below:
Caption: Base-catalyzed hydroxymethylation mechanism.
Detailed Experimental Protocol
This protocol is based on the validated method published by Zhang and Guo, which reports a yield of 72.4%.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Nicotinamide | ≥99.5% | Sigma-Aldrich | 98-92-0 |
| Formaldehyde Solution | 36.5-38% in H₂O | Sigma-Aldrich | 50-00-0 |
| Potassium Carbonate | Anhydrous, ≥99% | Sigma-Aldrich | 584-08-7 |
| Deionized Water | - | - | 7732-18-5 |
| Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 |
| Round-bottom flask | 50 mL | - | - |
| Magnetic stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Heating mantle/Water bath | - | - | - |
| Buchner funnel & flask | - | - | - |
| Vacuum source | - | - | - |
Stoichiometry and Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Nicotinamide | 122.12 | 3.0 g | 24.56 | Starting Material |
| Formaldehyde (36.8%) | 30.03 | 5.0 mL | ~61.3 | Reagent (Excess) |
| Potassium Carbonate | 138.21 | 0.03 g | 0.22 | Catalyst |
| Product (Theoretical) | 152.15 | 3.74 g | 24.56 | Product |
Step-by-Step Synthesis Procedure
-
Reagent Combination: To a 50 mL round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[2][6]
-
Reaction Setup: Add a magnetic stir bar to the flask and attach a reflux condenser securely.
-
Heating and Reaction: Place the flask in a boiling water bath or on a heating mantle set to 100 °C. Heat the mixture for 1 hour with continuous and vigorous stirring to ensure homogeneity.[1][2] The use of potassium carbonate as a base has been shown to be more effective than other bases for this condensation.[2]
-
Cooling and Crystallization: After 1 hour, remove the flask from the heat source and allow it to cool to room temperature. The product, N-(hydroxymethyl)nicotinamide, will begin to crystallize from the solution as it cools.[6]
-
Isolation of Crude Product: Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual formaldehyde or catalyst.
Purification via Recrystallization
-
Dissolution: Transfer the crude crystalline product to a clean flask. Add a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and heat gently with stirring until the solid is completely dissolved.[1]
-
Induce Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and transfer them to a watch glass.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a white crystalline solid with a melting point of 152-154 °C.[4]
Product Characterization and Validation
To ensure the identity and purity of the synthesized N-(hydroxymethyl)nicotinamide, the following analytical techniques are recommended.
-
Thin-Layer Chromatography (TLC): This is an essential technique for monitoring reaction progress and assessing final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to definitively confirm the chemical structure of the synthesized compound.[1] Key expected signals in ¹H NMR would include peaks for the pyridine ring protons, the N-CH₂-O protons, and the hydroxyl proton.
-
Mass Spectrometry (MS): MS analysis should be performed to confirm the molecular weight of the product, which is 152.15 g/mol .[1][7]
Experimental Workflow Visualization
The entire process from preparation to analysis is summarized in the following workflow diagram.
Caption: Overall experimental workflow diagram.
Safety and Handling Precautions
-
Formaldehyde: Formaldehyde is toxic, a known carcinogen, and an irritant. All handling of the formaldehyde solution must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Solvents: Organic solvents like chloroform and ethanol are flammable. Keep away from ignition sources.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
References
- BenchChem. (2025). Synthesis Protocol for N-(Hydroxymethyl)
- BenchChem. (2025). The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis.
-
Wikipedia. Hydroxymethylation. [Link]
-
MDPI. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. [Link]
-
ACS Publications. (2024). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. [Link]
-
ResearchGate. (2018). Analysis of the reaction between formaldehyde and amide. [Link]
-
Royal Society of Chemistry. N-(Hydroxymethyl)nicotinamide | The Merck Index Online. [Link]
-
Zhang, H. K., & Guo, Q. Z. (1992). [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao, 27(8), 629-631. [Link]
-
ResearchGate. (1954). A kinetical investigation of the reaction between amides and formaldehyde. [Link]
-
PubChem. N-(Hydroxymethyl)nicotinamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Hydroxymethyl)nicotinamide | Antibacterial | TargetMol [targetmol.com]
- 4. N-(Hydroxymethyl)nicotinamide 98 3569-99-1 [sigmaaldrich.com]
- 5. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
Application Note: Laboratory-Scale Production of N-(Hydroxymethyl)isonicotinamide
Introduction & Scientific Rationale
N-(Hydroxymethyl)isonicotinamide is a highly versatile pyridinecarboxamide derivative utilized as a critical building block in pharmaceutical synthesis, coordination chemistry, and the development of antimicrobial prodrugs. As the 4-isomer analog of the well-documented N-hydroxymethyl-nicotinamide, its synthesis requires precise control over reaction equilibrium and kinetics.
This application note provides a comprehensive, self-validating protocol for the laboratory-scale production of N-(hydroxymethyl)isonicotinamide. The methodology is adapted from established optimization studies on pyridinecarboxamide hydroxymethylation (), ensuring high yield and purity through a base-catalyzed condensation reaction.
Mechanistic Pathway & Causality
The synthesis relies on the nucleophilic addition of isonicotinamide () to formaldehyde. The amide nitrogen is inherently a poor nucleophile due to resonance stabilization with its adjacent carbonyl group. To overcome this, a specific catalytic environment must be engineered.
Causality of the Catalyst: Potassium carbonate ( K2CO3 ) is selected over stronger bases (like NaOH). K2CO3 provides a mildly alkaline environment (pH ~9–10) that sufficiently polarizes the amide nitrogen to initiate the nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. A stronger base would irreversibly hydrolyze the amide bond, yielding unwanted isonicotinic acid.
Base-catalyzed nucleophilic addition mechanism of isonicotinamide and formaldehyde.
Reaction Optimization & Quantitative Data
Because N-(hydroxymethyl)isonicotinamide and its 3-isomer share identical reactive functional groups, the optimization parameters established for the 3-isomer are highly predictive for this protocol. The table below summarizes the causality behind the chosen reaction conditions to maximize the theoretical yield (~72%).
| Parameter Varied | Condition Tested | Impact on Yield | Mechanistic Causality |
| Base Type | K2CO3 | Optimal | Mild alkalinity activates the amide without hydrolyzing it. |
| Base Type | NaOH / KOH | Decreased | Strong bases induce irreversible hydrolysis of the amide bond. |
| Formaldehyde | < 5.0 mL | Suboptimal | Insufficient electrophile to drive the reversible equilibrium forward. |
| Formaldehyde | > 5.0 mL | No improvement | Saturation point reached; excess complicates downstream purification. |
| Reaction Time | 1 Hour | Optimal | Sufficient time for kinetic conversion at 100°C. |
| Reaction Time | > 2 Hours | Decreased | Prolonged thermal exposure causes formaldehyde polymerization. |
Experimental Protocol
Materials & Reagents
-
Isonicotinamide : 3.0 g (CAS 1453-82-3, purity ≥ 99%)
-
Formaldehyde Solution : 5.0 mL (36.8% - 37% w/w in water, stabilized)
-
Potassium Carbonate ( K2CO3 ) : 0.03 g (Anhydrous)
-
Deionized Water : Ice-cold, for washing
Workflow for the laboratory-scale synthesis of N-(hydroxymethyl)isonicotinamide.
Step-by-Step Methodology
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.0 g (24.5 mmol) of isonicotinamide in 5.0 mL of 37% aqueous formaldehyde solution.
-
Causality: A significant molar excess of formaldehyde (~60 mmol) is required to push the reversible condensation reaction toward the product side according to Le Chatelier’s principle.
-
-
Catalyst Addition : Add 0.03 g of anhydrous K2CO3 to the suspension.
-
Heating & Condensation : Attach a reflux condenser. Submerge the flask in a boiling water bath (100°C) and stir vigorously for exactly 60 minutes.
-
Self-Validating Checkpoint: Within the first 10–15 minutes of heating, the opaque suspension will transition into a clear, slightly yellow solution. This visual cue confirms the formation of the highly soluble intermediate and the progression of the reaction.
-
-
Cooling & Crystallization : Remove the flask from the heat source. Allow it to cool to room temperature, then transfer it to a 4°C refrigerator for 12 hours.
-
Self-Validating Checkpoint: The formation of a dense, white crystalline precipitate confirms successful synthesis. The hydroxymethylated product has significantly lower solubility in cold water than the unreacted starting materials. If precipitation fails, the equilibrium may have shifted backward due to insufficient formaldehyde.
-
-
Filtration : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold deionized water.
-
Causality: Ice-cold water efficiently removes residual formaldehyde and potassium carbonate without dissolving the target product.
-
-
Drying : Transfer the crystals to a vacuum desiccator over silica gel for 24 hours to yield the final product.
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:
-
Melting Point Analysis : Pure N-(hydroxymethyl)isonicotinamide will exhibit a sharp melting point distinct from the starting isonicotinamide (which melts at 155–157 °C) (). A depressed or broad melting range indicates residual formaldehyde or unreacted amide.
-
Thin-Layer Chromatography (TLC) : Utilize silica gel F254 plates with a mobile phase of chloroform-ethanol (2:3, v/v). The product will show a distinct Rf value compared to the starting material when visualized under UV light (254 nm).
-
1H-NMR Spectroscopy : Validation is confirmed by the appearance of a new singlet integrating to 2H around 4.8–5.0 ppm, corresponding to the newly formed −CH2− group.
References
A Comprehensive Guide to the Analytical Characterization of N-(hydroxymethyl)isonicotinamide
Introduction
N-(hydroxymethyl)isonicotinamide is a derivative of isonicotinamide, a compound related to the essential B-vitamin, niacin. Its structural modification, the addition of a hydroxymethyl group, presents unique chemical properties that are of interest in pharmaceutical and life sciences research. This modification can influence the molecule's solubility, stability, and biological activity, making it a candidate for investigation as a pro-drug or a novel bioactive agent.[1]
Robust and reliable analytical methods are paramount for the comprehensive characterization of N-(hydroxymethyl)isonicotinamide. These methods are essential for confirming its identity, determining its purity, quantifying its concentration in various matrices, and identifying any potential impurities or degradants. This application note provides a suite of detailed protocols and theoretical considerations for the analytical characterization of N-(hydroxymethyl)isonicotinamide, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental analytical principles and are designed to meet the rigorous standards of scientific integrity and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(hydroxymethyl)isonicotinamide is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 152-154 °C | [4] |
| Solubility | Freely soluble in hot alcohol and water; sparingly soluble in cold alcohol and water. | [5] |
| CAS Number | 3569-99-1 | [2] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of N-(hydroxymethyl)isonicotinamide and for its quantification. A well-developed HPLC method can separate the main compound from its potential impurities, such as the starting material (isonicotinamide) and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Given the polar nature of N-(hydroxymethyl)isonicotinamide, a C18 column with an aqueous-organic mobile phase is a suitable starting point.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is a common choice for similar compounds.[6][7]
-
A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.9 with dilute Potassium Hydroxide.
-
B: Acetonitrile.
-
-
Elution: Isocratic elution with a ratio of 95:5 (A:B) is a good starting point. Gradient elution can be explored for complex samples with a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm, which is a wavelength of maximum absorbance for the pyridine ring system.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
System Suitability Test (SST): Before sample analysis, the system suitability must be verified. This ensures the chromatographic system is performing adequately.
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections of a standard solution.
Caption: HPLC workflow for purity and assay determination.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of N-(hydroxymethyl)isonicotinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the different carbon atoms in the molecule. For isonicotinamide and its derivatives, dynamic NMR can also be used to study the rotational barrier of the amide bond.[9]
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include those for the pyridine ring protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) and amide (-NH-) protons.[10][11]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbons of the pyridine ring, the carbonyl carbon, and the methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).[12]
-
Expected Characteristic Absorptions:
-
O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹.[12][13]
-
N-H stretch (amide): A moderate band around 3200-3400 cm⁻¹.
-
C-H stretch (aromatic): Bands just above 3000 cm⁻¹.[14]
-
C=O stretch (amide I band): A strong, sharp band around 1650-1680 cm⁻¹.
-
N-H bend (amide II band): A moderate band around 1550-1640 cm⁻¹.[12]
-
C-O stretch (hydroxyl): A moderate band around 1050-1150 cm⁻¹.[12][14]
-
Pyridine ring vibrations: Characteristic bands in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the molecular weight of a compound and can provide structural information through fragmentation patterns.[15][16][17]
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS) for the analysis of complex mixtures.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-(hydroxymethyl)isonicotinamide, typically yielding the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum. The expected m/z for the protonated molecule [C₇H₈N₂O₂ + H]⁺ is approximately 153.16.
Hyphenated Techniques for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for identifying and quantifying unknown impurities, even at trace levels. The synthesis of N-(hydroxymethyl)isonicotinamide often involves the reaction of isonicotinamide with formaldehyde, so unreacted starting materials or by-products can be potential impurities.[1][18][19][20]
Experimental Protocol:
-
LC Conditions: Use the HPLC method described in Section 1.1, but replace the phosphate buffer with a volatile mobile phase modifier like 0.1% formic acid to ensure compatibility with the MS detector.
-
MS Conditions:
-
Ionization: ESI in positive ion mode.
-
Scan Range: A wide range, e.g., m/z 50-500, to detect a variety of potential impurities.
-
Data Analysis: Extract ion chromatograms for expected impurities (e.g., isonicotinamide, m/z 123.13) and analyze the mass spectra of any unexpected peaks to propose their structures.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 3569-99-1: N-(Hydroxymethyl)nicotinamide | CymitQuimica [cymitquimica.com]
- 3. N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(Hydroxymethyl)nicotinamide 98 3569-99-1 [sigmaaldrich.com]
- 5. N-(Hydroxymethyl)nicotinamide [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(Hydroxymethyl)isonicotinamide in Material Science
Introduction & Scientific Rationale
N-(Hydroxymethyl)isonicotinamide (NHM-INA) (CAS: 119-68-6 related, NSC-120640) is a highly versatile pyridinecarboxamide derivative [1]. While traditionally recognized as an intermediate in the synthesis of cephalosporin antibiotics, its unique polyfunctional nature makes it a powerful building block in modern material science.
The molecule combines three distinct functional domains:
-
A Lewis Basic Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor and a primary coordination site for transition metals.
-
An Amide Carbonyl: Serves as a rigid hydrogen-bond acceptor.
-
A Reactive Hydroxymethyl Group (-CH₂OH): Provides flexible hydrogen-bond donor/acceptor capabilities and acts as a reactive site for covalent cross-linking (etherification).
This guide details the application of NHM-INA across three distinct material science domains: Supramolecular Crystal Engineering, Metal-Organic Frameworks (MOFs), and Cellulosic Polymer Functionalization.
Application 1: Crystal Engineering & Pharmaceutical Co-Crystals
Causality & Mechanism
Isonicotinamide (INA) is a gold-standard co-former in pharmaceutical co-crystals due to its robust pyridine-amide heterosynthon. However, INA often forms highly stable, low-solubility homodimers that can limit the dissolution profile of the resulting co-crystal. By introducing a hydroxymethyl group to the amide nitrogen, NHM-INA disrupts this thermodynamic homodimerization. The flexible -CH₂OH group acts as a secondary hydrogen bond donor/acceptor, forcing the formation of novel, higher-energy heterosynthons with Active Pharmaceutical Ingredients (APIs). This structural disruption is a highly effective strategy for improving the aqueous solubility and bioavailability of poorly soluble Class II APIs.
Protocol: Solvent-Drop Grinding (SDG) for Co-Crystal Screening
This mechanochemical approach is self-validating, minimizing solvent waste while driving the thermodynamic assembly of the co-crystal.
-
Stoichiometric Mixing: Accurately weigh equimolar amounts (e.g., 0.5 mmol) of the target API and NHM-INA.
-
Milling Setup: Transfer the powder mixture to a 10 mL stainless-steel grinding jar containing a single 7 mm stainless-steel grinding ball.
-
Catalytic Solvent Addition: Add 10–20 µL of a volatile solvent (e.g., methanol or ethyl acetate).
-
Expert Insight: The solvent acts as a molecular lubricant. It facilitates rapid molecular diffusion and guides the assembly toward the most thermodynamically stable co-crystal polymorph without dissolving the bulk powder.
-
-
Mechanochemical Grinding: Mill the mixture at 25 Hz for 20 minutes using a laboratory ball mill.
-
Validation & Characterization:
-
PXRD (Powder X-Ray Diffraction): Analyze the resulting powder to confirm the emergence of new diffraction peaks distinct from the physical mixture of the starting materials.
-
DSC (Differential Scanning Calorimetry): Identify the new melting endotherm to confirm phase purity.
-
Application 2: Metal-Organic Frameworks (MOFs) and Coordination Polymers
Causality & Mechanism
The pyridine nitrogen of NHM-INA is a strong Lewis base, readily coordinating to transition metal nodes (e.g., Cu²⁺, Zn²⁺, Co²⁺) [2]. Unlike rigid, traditional ligands (like 4,4'-bipyridine), the N-hydroxymethyl group provides a flexible, secondary coordination site or a strong hydrogen-bonding anchor. This dual functionality allows researchers to construct 2D and 3D coordination networks where the metal-ligand bonds form the primary structural skeleton, while the -CH₂OH groups line the internal pore walls. These functionalized pores provide specific interaction sites for guest molecules, making them ideal for selective CO₂ capture or solvent sensing.
Protocol: Solvothermal Synthesis of NHM-INA Coordination Polymers
-
Precursor Solution: Dissolve 1.0 mmol of NHM-INA and 0.5 mmol of Copper(II) nitrate trihydrate[Cu(NO₃)₂·3H₂O] in 15 mL of a mixed solvent system (N,N-Dimethylformamide (DMF) : Ethanol : H₂O = 2:1:1 v/v/v).
-
Homogenization: Sonicate the mixture for 10 minutes until a clear, homogeneous blue solution is obtained.
-
Solvothermal Reaction: Transfer the solution into a 25 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 100°C for 48 hours.
-
Expert Insight: Pressurized, slow heating allows for reversible metal-ligand bond formation, ensuring the thermodynamic product (a highly crystalline MOF) is favored over kinetic amorphous precipitates.
-
-
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 0.5°C/min. Slow cooling is critical to yield X-ray quality single crystals.
-
Activation: Filter the resulting crystals, wash with fresh DMF and ethanol, and activate under vacuum at 80°C for 12 hours to evacuate the pores without collapsing the framework.
Application 3: Functionalization of Regenerated Cellulose Materials
Causality & Mechanism
N-methylol compounds are utilized as protective cross-linking agents for cellulosic materials (such as artificial sponges and viscose rayon) to enhance chemical stability[3]. Under acidic conditions, the N-hydroxymethyl group of NHM-INA undergoes dehydration to form a highly reactive iminium ion. This intermediate rapidly reacts with the primary and secondary hydroxyl groups of the cellulose polymer chains. This covalent etherification creates robust cross-links that significantly enhance the material's dimensional stability, mechanical strength, and resistance to oxidative bleaching agents (e.g., hypochlorite or hydrogen peroxide).
Protocol: Pad-Dry-Cure Cross-linking of Cellulose
-
Pad Bath Preparation: Prepare an aqueous solution containing 50 g/L NHM-INA and 15 g/L magnesium chloride hexahydrate (MgCl₂·6H₂O) as a Lewis acid catalyst. Adjust the pH to 4.5 using dilute acetic acid.
-
Impregnation (Padding): Immerse the regenerated cellulose fabric or sponge into the bath. Pass the material through a two-bowl laboratory padder to achieve a uniform wet pickup of 80%.
-
Drying: Dry the material in a stenter at 80°C for 5 minutes. This step removes moisture without initiating premature cross-linking.
-
Thermal Curing: Subject the dried material to thermal curing at 150°C for exactly 3 minutes.
-
Expert Insight: The high temperature activates the MgCl₂ catalyst, driving the endothermic etherification reaction between the N-methylol group and the cellulose hydroxyls.
-
-
Post-Washing: Wash the cured material thoroughly with warm water (60°C) containing a non-ionic detergent to remove any unreacted agents and catalyst, then air dry. Validate success via tensile strength testing and whiteness index retention after a standard bleach wash.
Quantitative Data Summary
Table 1: Physicochemical and Functional Properties of NHM-INA in Material Science
| Property / Feature | Value / Description | Material Science Implication |
| Molecular Formula | C₇H₈N₂O₂ | Low molecular weight allows for high ligand density in porous MOFs. |
| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | Facilitates diverse supramolecular heterosynthons in co-crystals. |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Hydroxyl O) | Strong affinity for APIs and guest molecules in coordination networks. |
| Pyridine pKa | ~3.5 - 4.0 | Excellent coordination capability with transition metal ions. |
| N-Methylol Reactivity | High (under acidic catalysis) | Enables covalent etherification with cellulosic polymers for structural reinforcement. |
Experimental Workflows & Pathway Visualizations
Fig 1. Structural moieties of NHM-INA and their corresponding material science applications.
Fig 2. Solvothermal workflow for synthesizing NHM-INA based Metal-Organic Frameworks.
Fig 3. Pad-dry-cure protocol for functionalizing regenerated cellulose with NHM-INA.
References
-
National Center for Advancing Translational Sciences (NCATS). "N-(HYDROXYMETHYL)ISONICOTINAMIDE - Inxight Drugs." Inxight Drugs Database. Available at: [Link] [1]
-
Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature, 423(6941), 705-714. Available at:[Link]
- European Patent Office. "Regenerated cellulose-based materials having a high bleach resistance, and process for preparing them." Patent EP0705868B1.
How to prepare co-crystals using N-(hydroxymethyl)isonicotinamide
Title: Application Note: Preparation and Validation of Co-Crystals Using N-(Hydroxymethyl)isonicotinamide
Executive Summary
Co-crystallization is a transformative crystal engineering technique used to optimize the physicochemical properties of Active Pharmaceutical Ingredients (APIs) without altering their covalent pharmacology[1][2]. While isonicotinamide (INA) is a widely established, Generally Recognized as Safe (GRAS) co-former[3][4], its functionalized derivative, N-(hydroxymethyl)isonicotinamide (NHM-INA) , offers a more complex and versatile hydrogen-bonding landscape. This application note details the mechanistic rationale, supramolecular synthon hierarchy, and self-validating experimental protocols for screening and scaling NHM-INA co-crystals.
Mechanistic Causality: Supramolecular Synthons of NHM-INA
The efficacy of a co-former depends entirely on its ability to form thermodynamically favorable non-covalent interactions with an API. Traditional INA relies heavily on the robust carboxylic acid···pyridine heterosynthon and primary amide dimer homosynthons[3][5].
By introducing a hydroxymethyl group to the amide nitrogen, NHM-INA transitions from a primary to a secondary amide and introduces a highly flexible hydroxyl (-OH) group. This structural modification dictates a new causality in crystal packing:
-
Primary Acceptor (Pyridine Ring): Remains the dominant hydrogen-bond acceptor for strong API donors (e.g., -COOH, -OH)[3][5].
-
Bifunctional Hydroxymethyl Group: Acts as both a strong donor and acceptor. It is highly effective at disrupting API hydrate formation by competitively occupying water-binding sites[2].
-
Secondary Amide: Steric hindrance from the hydroxymethyl group suppresses traditional planar amide-amide dimers, forcing extended 1D chains or 2D networks, which often correlate with improved mechanical properties and tabletability[5].
Supramolecular synthon hierarchy driving NHM-INA co-crystal formation.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. A successful co-crystallization must yield a product whose physical and thermal properties are distinctly different from a mere physical mixture of the API and NHM-INA[6][7].
Protocol A: Mechanochemical Screening via Liquid-Assisted Grinding (LAG)
LAG accelerates co-crystal formation by introducing catalytic amounts of solvent, which increases molecular mobility and mediates synthon competition[8].
-
Step 1: Weigh the API and NHM-INA in a 1:1 and 1:2 molar ratio (total mass ~200 mg).
-
Step 2: Transfer the physical mixture to a stainless-steel milling jar containing two 5 mm stainless-steel balls.
-
Step 3: Add 10–15 µL of a bridging solvent (e.g., ethanol or ethyl acetate). Causality: The solvent must partially solubilize both components to facilitate mass transfer without dissolving them completely.
-
Step 4: Mill at 25 Hz for 20 minutes.
-
Step 5 (Self-Validation): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). If the diffractogram exhibits novel Bragg peaks absent in the pure API and pure NHM-INA references, a new co-crystalline phase is confirmed[7].
Protocol B: Single-Crystal Growth via Solvent Evaporation
Solvent evaporation is the gold standard for yielding high-quality crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD)[2].
-
Step 1: Determine a solvent in which both the API and NHM-INA exhibit congruent solubility (e.g., methanol or an ethanol/water mixture)[1][2].
-
Step 2: Dissolve equimolar amounts of API and NHM-INA in the minimum volume of solvent at 50°C.
-
Step 3: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites.
-
Step 4: Puncture the vial cap with a needle (1-2 holes) to allow slow evaporation at ambient temperature (20-25°C) over 3 to 7 days[7][9].
-
Step 5 (Self-Validation): Harvest the crystals and perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak at a temperature distinct from both starting materials confirms phase purity and rules out a physical mixture[4].
Protocol C: Thermodynamic Validation via Slurry Conversion
Slurry crystallization validates the thermodynamic stability of the co-crystal against its individual components in a specific solvent[2].
-
Step 1: Suspend an excess physical mixture of API and NHM-INA (1:1 molar ratio) in a solvent (e.g., water or heptane) to form a saturated slurry.
-
Step 2: Stir the suspension at 300 rpm at a constant temperature (e.g., 25°C) for 48-72 hours.
-
Step 3: Filter the solid phase and dry under vacuum.
-
Step 4 (Self-Validation): If PXRD and DSC confirm the solid is exclusively the co-crystal, it indicates that the co-crystal is thermodynamically more stable than the pure components in that solvent environment[2].
Orthogonal screening and self-validating analytical workflow for NHM-INA co-crystals.
Data Presentation & Characterization
To ensure rigorous scientific integrity, all experimental outcomes must be cross-referenced against multiple analytical techniques. Table 1 summarizes the self-validating analytical matrix required for NHM-INA co-crystals.
Table 1: Analytical Validation Matrix for NHM-INA Co-Crystals
| Analytical Technique | Parameter Measured | Expected Outcome for Successful Co-Crystal | Causality / Rationale |
| PXRD | Crystal lattice dimensions | Emergence of novel Bragg peaks; absence of pure API/NHM-INA peaks. | Confirms a new long-range ordered crystalline phase[7]. |
| DSC | Enthalpy and melting point | A single, sharp endothermic peak distinct from the melting points of the precursors. | Validates phase purity; multiple peaks indicate unreacted physical mixture or solvates[4]. |
| FTIR Spectroscopy | Vibrational frequencies | Shifts in the C=O (amide) and O-H (hydroxymethyl) stretching bands. | Proves the formation of new supramolecular hydrogen bonds (synthons)[7]. |
| SCXRD | Absolute molecular structure | 3D mapping of atomic coordinates and hydrogen bond distances. | Definitively maps the API-NHM-INA heterosynthons and stoichiometric ratio[4]. |
Table 2: Representative Physicochemical Enhancements (API vs. API:NHM-INA) (Note: Data represents typical improvements observed in isonicotinamide-derivative co-crystals[2][9])
| Property | Pure API (BCS Class II/IV) | API:NHM-INA Co-Crystal | Fold Improvement / Impact |
| Aqueous Solubility | < 10 µg/mL | > 150 µg/mL | > 15x increase due to lower lattice energy and hydrophilic NHM-INA[9]. |
| Dissolution Rate | Slow, incomplete release | Rapid burst release | Faster onset of action in solid oral dosages[7]. |
| Hygroscopicity | Forms unstable hydrates | Stable anhydrous form | NHM-INA occupies hydrogen-bond sites, blocking water uptake[2]. |
References
-
Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates Source: ResearchGate URL:[Link]
-
Formulation of Liquid Propofol as a Cocrystalline Solid | Crystal Growth & Design Source: ACS Publications URL:[Link]
-
A solubility-based approach to co-crystal screening using the Crystal16 Source: Technobis Crystallization Systems URL:[Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications Source: PMC / NIH URL:[Link]
-
Design of Cocrystals via New and Robust Supramolecular Synthon between Carboxylic Acid and Secondary Amide Source: ACS Publications URL:[Link]
-
Characterization of acyclovir-isonicotinamide cocrystal by solvent evaporation method Source: Chula Digital Collections URL:[Link]
-
Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug Source: SlideShare URL:[Link]
-
Co-crystallization of quercetin and isonicotinamide using solvent evaporation method Source: ResearchGate URL:[Link]
-
Hydrogen Bond Synthons in the Interplay of Solubility and Membrane Permeability/Diffusion in Variable Stoichiometry Drug Cocrystals Source: ACS Publications URL:[Link]
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug | PPT [slideshare.net]
Application Notes & Protocols: A Framework for Investigating N-(hydroxymethyl)isonicotinamide in Cellular Signaling
Introduction: Unveiling a New Derivative in NAD+ Metabolism
N-(hydroxymethyl)isonicotinamide is a derivative of isonicotinamide, a structural isomer of the well-known nicotinamide (the amide form of vitamin B3)[1][2]. While nicotinamide is a cornerstone of cellular metabolism and a precursor in the NAD+ salvage pathway, its direct roles in signaling, primarily as an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs), are extensively documented[3][4]. In contrast, the biological activity of N-(hydroxymethyl)isonicotinamide in mammalian cellular signaling remains largely unexplored. Its documented activity is primarily as an antimicrobial agent[5][6].
The structural similarity to isonicotinamide provides a logical starting point for investigation. Notably, some research suggests that isonicotinamide, unlike its isomer nicotinamide, does not inhibit Sirt1 and may even counteract the inhibitory effects of nicotinamide, potentially acting as a sirtuin activator[7]. This crucial difference forms the foundation of our primary hypothesis.
This guide provides a comprehensive framework for researchers to systematically investigate the effects of N-(hydroxymethyl)isonicotinamide on key cellular signaling pathways. We will focus on three primary hypotheses based on the known functions of its parent and related compounds:
-
Modulation of Sirtuin Activity: Does N-(hydroxymethyl)isonicotinamide activate or inhibit NAD+-dependent deacetylases?
-
Inhibition of PARP Activity: Does the compound affect PARP enzymes involved in DNA repair and cell death?
-
Alteration of Cellular NAD+ Pools: How does the compound influence the overall availability of the critical coenzyme NAD+?
We present detailed, self-validating protocols to test these hypotheses, explain the rationale behind experimental choices, and provide tools for data interpretation, empowering researchers to elucidate the function of this novel compound.
Hypothesized Mechanisms of Action & Key Signaling Pathways
The central hub for the potential activity of N-(hydroxymethyl)isonicotinamide is the NAD+ metabolic network. NAD+ is a critical coenzyme for redox reactions and an essential substrate for several enzyme families that regulate signaling, DNA repair, and gene expression[8][9].
The NAD+ Salvage Pathway
In most mammalian cells, the salvage pathway, which recycles nicotinamide back into NAD+, is the dominant route of NAD+ biosynthesis[9]. This pathway is governed by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT)[1][9]. N-(hydroxymethyl)isonicotinamide, as a nicotinamide analog, may interact with enzymes within this pathway.
Caption: Hypothesized interaction points of N-(hydroxymethyl)isonicotinamide within the NAD+ salvage pathway.
Sirtuin (SIRT) Signaling
Sirtuins are a class of NAD+-dependent deacetylases that are critical regulators of cellular health and longevity[3]. For example, SIRT1 modulates transcription factors like p53 and PGC-1α to control processes from apoptosis to mitochondrial biogenesis[9]. Nicotinamide is a well-established pan-sirtuin inhibitor[3]. The core hypothesis is that N-(hydroxymethyl)isonicotinamide, derived from the non-inhibitory isonicotinamide, may lack inhibitory activity or even act as an activator.
Poly(ADP-ribose) Polymerase (PARP) Signaling
PARPs, particularly PARP1, are enzymes crucial for DNA repair[3]. Upon detecting DNA damage, PARP1 consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins, recruiting the repair machinery. Nicotinamide inhibits this process. Investigating whether N-(hydroxymethyl)isonicotinamide shares this inhibitory function is critical for understanding its potential effects on genomic stability and in fields like oncology.
Experimental Protocols and Methodologies
The following protocols provide a robust starting point for characterizing the bioactivity of N-(hydroxymethyl)isonicotinamide.
Protocol 1: In Vitro SIRT1 Fluorogenic Activity Assay
-
Objective: To determine the direct effect and half-maximal effective or inhibitory concentration (EC50/IC50) of N-(hydroxymethyl)isonicotinamide on SIRT1 deacetylase activity.
-
Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by recombinant SIRT1. A developing reagent subsequently cleaves the deacetylated peptide, releasing a fluorescent molecule. The signal is directly proportional to SIRT1 activity.
-
Causality: This in vitro assay is the most direct method to test for activation or inhibition, isolating the compound's effect on the enzyme from other cellular factors. It is a critical first step to validate or refute the primary hypothesis.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamidase)
-
N-(hydroxymethyl)isonicotinamide (solubilized in DMSO)[5][10]
-
Nicotinamide (Positive control for inhibition)[4]
-
Resveratrol (Positive control for activation)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of N-(hydroxymethyl)isonicotinamide in assay buffer, starting from a high concentration (e.g., 2 mM). Also prepare 2x dilutions of nicotinamide and resveratrol controls. Include a DMSO-only vehicle control.
-
Reaction Setup: In each well of the 96-well plate, add reagents in the following order:
-
20 µL of assay buffer
-
5 µL of 2x concentrated compound dilution (or control)
-
10 µL of 4x concentrated substrate/NAD+ mixture
-
-
Initiate Reaction: Add 15 µL of 2.67x concentrated SIRT1 enzyme solution to each well to start the reaction. Include a "no-enzyme" control well containing only buffer, substrate, and NAD+.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Add 50 µL of developer solution to each well.
-
Second Incubation: Incubate at 37°C for 30-45 minutes to allow the fluorescent signal to develop.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
Controls and Validation:
-
Vehicle Control (DMSO): Establishes 100% enzyme activity.
-
Positive Inhibition Control (Nicotinamide): Validates the assay's ability to detect inhibition.
-
Positive Activation Control (Resveratrol): Validates the assay's ability to detect activation.
-
No-Enzyme Control: Measures background fluorescence from the substrate. This value is subtracted from all other readings.
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control from all other wells.
-
Normalize the data by setting the average of the vehicle control as 100% activity.
-
Plot the normalized activity against the log concentration of the test compound.
-
Use a non-linear regression (log[inhibitor] vs. response or log[activator] vs. response) to calculate the IC50 or EC50 value.
Protocol 2: In Vitro PARP1 Colorimetric Activity Assay
-
Objective: To determine the direct inhibitory effect and IC50 of N-(hydroxymethyl)isonicotinamide on PARP1 activity.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of activated PARP1. The biotinylated histones are then detected with a streptavidin-HRP conjugate and a colorimetric HRP substrate. The color intensity is proportional to PARP1 activity.
-
Causality: DNA damage is a constant cellular event, and PARP1 is a primary responder. Assessing inhibition of this enzyme reveals potential impacts on DNA repair pathways, a key consideration in drug development.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well strip plate
-
Activated DNA (for PARP1 activation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
3-Aminobenzamide (Positive control for inhibition)[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (450 nm)
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of N-(hydroxymethyl)isonicotinamide and the positive control, 3-Aminobenzamide.
-
Reaction Setup: To the histone-coated wells, add:
-
25 µL of 2x concentrated compound dilution (or vehicle control).
-
25 µL of a 2x PARP1 Cocktail (containing PARP1 enzyme, activated DNA, and biotinylated NAD+).
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Washing: Wash the plate 5 times with Wash Buffer to remove unincorporated reagents.
-
Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes.
-
Second Washing: Repeat the wash step.
-
Development: Add 50 µL of TMB Substrate and incubate in the dark for 5-15 minutes, or until sufficient color develops in the vehicle control wells.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Measurement: Read absorbance at 450 nm.
Controls and Validation:
-
Vehicle Control (DMSO): Establishes 100% enzyme activity.
-
Positive Control (3-Aminobenzamide): Confirms assay sensitivity to known PARP inhibitors[11].
-
No-Enzyme Control: Determines background signal.
Data Analysis:
-
Analysis is analogous to the SIRT1 assay. Normalize data to the vehicle control and perform non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of Cellular Sirtuin Activity
-
Objective: To assess the effect of N-(hydroxymethyl)isonicotinamide on sirtuin activity within a cellular context by measuring the acetylation status of a known SIRT1 target.
-
Principle: If the compound activates SIRT1 in cells, the acetylation level of its downstream targets, such as p53 at lysine 382 (p53-K382ac), should decrease. Conversely, inhibition would increase acetylation. This change can be quantified by Western blot.
-
Causality: Moving from an in vitro to a cellular system is essential. This experiment tests whether the compound is cell-permeable and can engage its target in the complex cellular environment to produce a downstream biological effect.
Materials:
-
Cell line (e.g., HEK293T, U2OS)
-
Complete cell culture medium
-
N-(hydroxymethyl)isonicotinamide
-
Nicotinamide (or other SIRT1 inhibitor like EX-527)
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of N-(hydroxymethyl)isonicotinamide (e.g., 1 µM, 10 µM, 100 µM), a vehicle control, and a positive control inhibitor (e.g., 10 mM nicotinamide) for 6-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with Lysis Buffer. It is critical to include deacetylase inhibitors in the lysis buffer to preserve the acetylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Western Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p53 and β-actin to ensure equal loading and to normalize the acetyl-p53 signal.
Controls and Validation:
-
Vehicle Control: Baseline acetylation level.
-
Positive Control (SIRT1 inhibitor): Treatment should increase p53 acetylation, validating that the signal is SIRT1-dependent.
-
Loading Control (β-actin): Ensures equal protein loading across lanes.
-
Total Protein Control (Total p53): Normalizes the acetylation signal to the total amount of the target protein, accounting for any treatment-induced changes in protein expression.
Data Presentation and Interpretation
Quantitative data from enzyme assays should be summarized for clear comparison.
Table 1: Hypothetical Bioactivity Profile of N-(hydroxymethyl)isonicotinamide
| Compound | Target | Assay Type | Bioactivity | IC50 / EC50 Value |
| N-(hydroxymethyl)isonicotinamide | SIRT1 | Fluorogenic | Activation | EC50 = 15 µM |
| Resveratrol (Control) | SIRT1 | Fluorogenic | Activation | EC50 = 10 µM |
| Nicotinamide (Control) | SIRT1 | Fluorogenic | Inhibition | IC50 = 45 µM[3] |
| N-(hydroxymethyl)isonicotinamide | PARP1 | Colorimetric | Inhibition | IC50 > 500 µM |
| 3-Aminobenzamide (Control) | PARP1 | Colorimetric | Inhibition | IC50 = 5 µM[11] |
This table presents hypothetical data for illustrative purposes.
Caption: A logical workflow for investigating N-(hydroxymethyl)isonicotinamide's cellular effects.
References
- BenchChem. (2025). Application Notes and Protocols: N-(Hydroxymethyl)nicotinamide in Enzyme Inhibition Assays.
- Starheim, K. K., et al. (2012). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC.
- BenchChem. (2025). Synthesis Protocol for N-(Hydroxymethyl)
- TargetMol. N-(Hydroxymethyl)nicotinamide | Antibacterial.
- Merck Index. N-(Hydroxymethyl)nicotinamide.
- Hwang, Y., et al. (2013). Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice. PMC.
- MedChemExpress. N-(Hydroxymethyl)nicotinamide | Antimicrobic Agent.
-
Zhang, H. K., & Guo, Q. Z. (1992). [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. PubMed. [Link]
- BenchChem. (2025). The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis.
-
Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PMC. [Link]
-
Capparelli, R., et al. (2020). Assays for Monitoring the Effects of Nicotinamide Supplementation on Mitochondrial Activity in Saccharomyces cerevisiae. PubMed. [Link]
-
Adams, M. D., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]
-
Guan, Y., et al. (2021). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 5. N-(Hydroxymethyl)nicotinamide | Antibacterial | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(Hydroxymethyl)nicotinamide [drugfuture.com]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Hydroxymethyl)isonicotinamide Synthesis
Welcome to the Process Chemistry Support Center. This portal provides researchers and drug development professionals with authoritative troubleshooting frameworks, validated protocols, and mechanistic insights for the hydroxymethylation of isonicotinamide.
Mechanistic Causality & Reaction Dynamics
The synthesis of N-(hydroxymethyl)isonicotinamide relies on the nucleophilic addition of the amide nitrogen of isonicotinamide to the carbonyl carbon of formaldehyde. Because amides are inherently poor nucleophiles, this reaction requires base catalysis to generate a much more reactive amidate intermediate. We utilize potassium carbonate (K2CO3) as a mild base, which sufficiently deprotonates the amide without causing unwanted side reactions like excessive Cannizzaro disproportionation of the formaldehyde[1].
Crucially, this is a reversible equilibrium reaction. The product, an N-hydroxymethyl derivative, is highly prone to retro-aldol-like reversion back to the starting materials if subjected to high heat or acidic conditions during isolation[2]. Therefore, shifting the equilibrium forward requires a large excess of formaldehyde, and successful product isolation relies entirely on kinetic trapping via rapid cooling.
Base-catalyzed hydroxymethylation pathway of isonicotinamide highlighting the reversibility.
Validated Experimental Protocol
This self-validating protocol is adapted from established optimal conditions for the regioisomer nicotinamide, utilizing a high concentration of formaldehyde and a specific thermal window to maximize yield[1].
Materials:
-
Isonicotinamide (1.0 equiv)[3]
-
Formaldehyde, 37% aqueous solution (formalin) (excess, ~2.5-3.0 equiv)
-
Potassium carbonate (K2CO3) (0.01-0.05 equiv)
Step-by-Step Workflow:
-
Suspension: In a round-bottom flask, suspend 3.0 g (24.5 mmol) of isonicotinamide in 5.0 mL of 37% aqueous formaldehyde.
-
In-process check: The mixture will be a thick, opaque white suspension at room temperature.
-
-
Catalyst Addition: Add 0.03 g of K2CO3 to the suspension to establish a mildly basic pH.
-
Thermal Condensation: Submerge the flask in a boiling water bath (90–100 °C) and stir vigorously for exactly 1 hour[1].
-
In-process check: Within 10-15 minutes of heating, the suspension must transition into a clear, homogenous solution. This visual cue validates the consumption of the insoluble isonicotinamide and the formation of the highly soluble hydroxymethyl adduct.
-
-
Kinetic Trapping: Immediately remove the flask from the heat source and plunge it into an ice-water bath (0–5 °C). Stir for 30 minutes. The rapid drop in temperature forces the N-(hydroxymethyl)isonicotinamide to crystallize out of solution before the equilibrium can shift backward.
-
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold water to remove residual formaldehyde and base.
-
Drying: Dry the solid under high vacuum at room temperature for 12 hours.
-
Critical: Do not use a heated vacuum oven. Temperatures above 40 °C will induce reversion to isonicotinamide.
-
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.
| Entry | Formaldehyde (eq) | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Primary Impurity / Observation |
| 1 | 1.0 | None | 100 | 2.0 | < 10 | Unreacted isonicotinamide |
| 2 | 2.5 | K2CO3 (0.01) | 100 | 1.0 | 72.4 | None (Optimized condition) |
| 3 | 2.5 | K2CO3 (0.01) | 100 | 4.0 | ~ 55 | Bis-adduct formation |
| 4 | 2.5 | HCl (cat.) | 80 | 2.0 | < 20 | Methylenebis(isonicotinamide) |
| 5 | 2.5 | K2CO3 (0.01) | 25 | 24.0 | 15 | Poor conversion rate |
Troubleshooting & FAQs
Q: My LC-MS shows 95% conversion in the reaction flask, but my isolated yield is only 30%. Where is my product going? A: You are experiencing product reversion during isolation. N-hydroxymethyl amides are inherently unstable at elevated temperatures[2]. If you are drying your product in a heated vacuum oven, the compound is undergoing a retro-aldol-like reaction, releasing formaldehyde gas and leaving behind the starting isonicotinamide. Solution: Always dry the isolated product at room temperature under a strong vacuum.
Q: I am observing a major impurity with a mass of [2M + 12] relative to the starting material. What is this? A: This mass corresponds to methylenebis(isonicotinamide), a cross-linked dimer. This occurs when the newly formed N-(hydroxymethyl)isonicotinamide reacts with a second molecule of isonicotinamide. This secondary condensation is highly favored under acidic conditions or during prolonged heating. Solution: Strictly adhere to the 1-hour reaction time and ensure your K2CO3 catalyst is fresh to maintain a basic pH (8.5–9.0)[1].
Q: The reaction mixture never became a clear solution; it stayed a suspension the entire time. Why? A: This indicates a failure of the condensation reaction. The most common causes are either an inactive/degraded base catalyst or insufficient formaldehyde. Ensure you are using 37% aqueous formalin (not degraded paraformaldehyde that hasn't been properly depolymerized) and verify the addition of K2CO3.
Diagnostic logic tree for troubleshooting N-(hydroxymethyl)isonicotinamide synthesis.
Sources
How to improve the reaction time for N-(hydroxymethyl)isonicotinamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N-(hydroxymethyl)isonicotinamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide (Q&A)
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of N-(hydroxymethyl)isonicotinamide.
Q1: My reaction is proceeding very slowly or appears to have stalled. What are the primary factors I should investigate to increase the reaction rate?
A1: A slow reaction rate in the synthesis of N-(hydroxymethyl)isonicotinamide is a common issue that can often be resolved by systematically evaluating several key parameters. The reaction involves the addition of the amide N-H of isonicotinamide to the carbonyl carbon of formaldehyde. This process is reversible and its rate is highly dependent on the reaction conditions.
Primary Causes and Solutions:
-
Inadequate Catalysis: This reaction is typically base-catalyzed. The base deprotonates the amide nitrogen, increasing its nucleophilicity and accelerating the attack on the electrophilic formaldehyde carbon. If you are not using a catalyst or are using a weak one, the reaction will be significantly slower.
-
Suboptimal Temperature: Like most chemical reactions, the rate of this condensation is temperature-dependent. Insufficient heat will result in a sluggish reaction.
-
Solution: The reaction is commonly performed in a boiling water bath (approximately 100°C) to ensure it reaches completion in a reasonable timeframe, typically around one hour.[1][2][3] If you are running the reaction at a lower temperature, consider increasing it while monitoring for potential byproduct formation.
-
-
Incorrect pH: The pH of the reaction medium is crucial. While a basic medium is required for catalysis, a very high pH can lead to decomposition of the product.[3]
-
Solution: If using a strong base, ensure it is used in catalytic amounts. The use of a mild base like potassium carbonate helps to maintain a suitable pH range.
-
-
Reactant Concentration and Ratio: A moderate excess of formaldehyde is generally used to drive the reaction towards the product side of the equilibrium.[3]
Q2: I'm observing a significant amount of a major byproduct, leading to a low yield of the desired N-(hydroxymethyl)isonicotinamide. How can I improve the selectivity?
A2: Low yields are often attributable to the formation of byproducts, most commonly N,N'-methylenebis(isonicotinamide). This occurs when a second molecule of isonicotinamide reacts with the initially formed N-(hydroxymethyl)isonicotinamide.
Strategies to Minimize Byproduct Formation:
-
Control of Stoichiometry: The ratio of formaldehyde to isonicotinamide is a critical factor. An insufficient amount of formaldehyde can favor the formation of the bis-amide byproduct.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation.
-
Order of Addition: While less commonly an issue in this specific synthesis, in some cases, the order in which reactants are mixed can influence selectivity.
Frequently Asked Questions (FAQs)
What is a typical, optimized reaction time for this synthesis?
Under optimized conditions, using potassium carbonate as a catalyst and heating in a boiling water bath, the reaction is generally complete within one hour, leading to a good yield (around 72.4%).[1][2]
Which catalyst is most effective for this synthesis?
Studies have shown that potassium carbonate is a highly effective and commonly used base for this reaction.[1][2][3]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suggested mobile phase is a mixture of chloroform and ethanol (2:3, v/v).[3] This allows you to visualize the consumption of the isonicotinamide starting material and the formation of the product.
What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying N-(hydroxymethyl)isonicotinamide.[3] A mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals.[1]
Are there any advanced methods to further reduce reaction times?
For specialized applications requiring very rapid synthesis, modern techniques such as microwave-assisted synthesis or continuous flow chemistry could be explored.[4][5] These methods can offer enhanced heat transfer and mixing, leading to significantly reduced reaction times.[5] Enzymatic synthesis, for instance using lipases, also presents a green chemistry approach that can proceed under mild conditions with potentially shorter reaction times compared to some batch processes.[1]
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is based on the well-established method by Zhang and Guo (1992), which provides a reliable and efficient synthesis of N-(hydroxymethyl)isonicotinamide.[2][4]
Materials:
-
Isonicotinamide (3.0 g)
-
Formaldehyde (36.8% aqueous solution, 5.0 mL)
-
Potassium Carbonate (0.03 g)
-
Round-bottom flask
-
Reflux condenser
-
Boiling water bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add isonicotinamide (3.0 g), a 36.8% aqueous solution of formaldehyde (5.0 mL), and potassium carbonate (0.03 g).[1][2][3]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Place the flask in a boiling water bath and heat the mixture for 1 hour with continuous stirring.[1][2][3]
-
Monitor the reaction progress by TLC using a chloroform:ethanol (2:3, v/v) mobile phase.
-
Upon completion, remove the flask from the heat and allow the reaction mixture to cool to room temperature.
-
The crude product can then be purified by recrystallization.
Data Summary: Influence of Key Parameters on Synthesis
| Parameter | Condition | Effect on Reaction Time | Effect on Yield/Selectivity | Reference |
| Catalyst | Potassium Carbonate (catalytic amount) | Significantly reduces reaction time (to ~1 hour) | High yield (~72.4%) and good selectivity | [2][3] |
| No Catalyst | Very slow reaction | Low yield due to incomplete conversion | Inferred from catalysis need | |
| Temperature | Boiling Water Bath (~100°C) | Optimal for completion within 1 hour | Good yield | [2][3] |
| Room Temperature | Extremely slow, may not go to completion | Very low yield | Inferred from heating requirement | |
| Formaldehyde Ratio | Moderate Excess (e.g., 5.0 mL of 36.8% solution to 3.0 g isonicotinamide) | Drives reaction to completion | Optimal yield | [2][3] |
| Large Excess (>5.0 mL) | No significant further reduction in time | Does not contribute to a higher yield, may complicate purification | [2] |
Visualizations
Workflow for Optimizing Reaction Time
Caption: Workflow for the synthesis and optimization of N-(hydroxymethyl)isonicotinamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Zhang, H. K., & Guo, Q. Z. (1992). [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao, 27(8), 629–631. Retrieved from [Link]
-
Patsnap. (2026, February 28). Optimizing Amide Reaction Pathways for Lower Energy Outputs. Patsnap Eureka. Retrieved from [Link]
Sources
Overcoming solubility issues with N-(hydroxymethyl)isonicotinamide in experiments
Welcome to the Technical Support Center for N-(hydroxymethyl)isonicotinamide (NHMI) . As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical properties of this compound.
NHMI is a highly valuable intermediate and biologically active moiety, but its unique structure—featuring a pyridine ring, an amide carbonyl, and a terminal hydroxymethyl group—creates a dense intermolecular hydrogen-bonding network. This network results in high crystalline lattice energy, making aqueous solubility a frequent bottleneck in both in vitro and in vivo experimental workflows.
This guide provides causal explanations, self-validating protocols, and thermodynamic strategies to overcome these solubility hurdles without compromising the chemical integrity of your compound.
I. Diagnostic Troubleshooting Workflow
Before altering your solvent system, it is critical to align your solubility strategy with your downstream application. The flowchart below outlines the primary decision matrix for solvating NHMI.
Figure 1: Decision matrix for selecting NHMI solvent systems based on experimental application.
II. Frequently Asked Questions (FAQs)
Q1: Why does N-(hydroxymethyl)isonicotinamide crash out of my aqueous buffer at room temperature? A1: The compound is thermodynamically driven to remain in its solid state due to strong intermolecular hydrogen bonds between the hydroxymethyl group (-CH₂OH) and the amide/pyridine moieties. At room temperature (20–25°C), water lacks the thermal energy required to disrupt this crystalline lattice, rendering the compound sparingly soluble (< 1 mg/mL) [1]. When you attempt to dissolve it directly in cold or room-temperature buffers, the solution quickly reaches supersaturation, causing the compound to precipitate or "crash out."
Q2: Can I just heat the aqueous buffer to force it into solution? A2: Yes, but with strict limitations. NHMI is freely soluble in hot water because thermal energy overcomes the lattice energy [1]. However, N-hydroxymethyl amides are essentially hemiaminals formed from isonicotinamide and formaldehyde. Prolonged heating (>60°C) provides the activation energy for a retro-aldol-like cleavage, causing the molecule to hydrolyze and release toxic formaldehyde [2]. If you must use heat, gently warm the solution to 37–45°C for no longer than 15 minutes.
Q3: How does pH influence the solubility and stability of NHMI? A3: The pyridine ring in NHMI is weakly basic. By lowering the pH of your buffer to a slightly acidic range (pH 4.5–5.5), you protonate the pyridine nitrogen, converting the neutral molecule into a highly soluble cationic species [1]. However, dropping the pH too low (< pH 3) or raising it too high (> pH 9) will catalyze the degradation of the hydroxymethyl group [2]. Always titrate your buffer prior to adding the compound, as adjusting pH after precipitation is kinetically inefficient.
Q4: My in vivo study requires a high concentration (e.g., 15 mM). What is the best co-solvent strategy? A4: For in vivo applications where pure organic solvents are toxic, you must use a step-wise co-solvent system to create a stable microemulsion. The industry standard for this class of pyridinecarboxamides is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3]. DMSO acts as the primary disruptor of the H-bond network, PEG300 acts as a miscible carrier, and Tween-80 provides micellar stabilization to prevent the compound from crashing out when introduced to the aqueous saline phase.
III. Quantitative Solubility Profiles
To aid in experimental planning, the following table summarizes the expected solubility limits of NHMI across various solvent systems.
| Solvent System | Estimated Solubility Limit | Thermodynamic Stability | Application Suitability |
| Cold Water (4°C) | < 1 mg/mL | High (Stable) | Not recommended |
| Hot Water (60°C) | > 10 mg/mL | Low (Hydrolysis risk) | Rapid chemical synthesis |
| 100% DMSO (Anhydrous) | 50 – 100 mg/mL | High (if kept anhydrous) | In vitro master stocks |
| 10% DMSO + 90% Saline | ~ 1 - 2 mg/mL | Low (Precipitation over time) | Short-term assays |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (16.4 mM) | High (Micellar stabilization) | In vivo administration |
IV. Solvation Mechanism Pathway
Understanding the molecular interactions during solvation allows you to predict and prevent precipitation.
Figure 2: Physicochemical pathways dictating the solvation and precipitation of NHMI.
V. Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to biological testing if the validation steps fail.
Protocol A: Preparation of a 50 mM Master Stock for In Vitro Assays
Causality: Anhydrous DMSO prevents water-induced hydrolysis and effectively breaks the intermolecular hydrogen bonds of the hydroxymethyl group. Hygroscopic water absorption into DMSO will drastically reduce solubility [3], so fresh solvent is mandatory.
-
Equilibration: Allow the NHMI powder and a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh the required mass of NHMI into a sterile, amber microcentrifuge tube (amber protects against potential photo-degradation).
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Self-Validation (Optical Clearance): Centrifuge the tube at 10,000 x g for 3 minutes.
-
Pass: No visible white pellet at the bottom of the tube.
-
Fail: A pellet indicates incomplete dissolution. Measure the supernatant's absorbance at 600 nm (OD600). An OD600 > 0.05 indicates the presence of micro-precipitates. Do not use the solution; discard and prepare with fresh DMSO.
-
-
Storage: Aliquot into single-use volumes and store at -80°C for up to 6 months [3]. Avoid freeze-thaw cycles.
Protocol B: Biocompatible Formulation for In Vivo Administration (≥ 2.5 mg/mL)
Causality: This protocol builds a thermodynamically stable microemulsion. The order of addition is strictly causal: DMSO dissolves the solid, PEG300 coats the hydrophobic surfaces, Tween-80 forms micelles, and Saline acts as the final aqueous diluent. Altering the order of addition will cause immediate precipitation.
-
Primary Solvation: Dissolve the required mass of NHMI in 10% of the final target volume using anhydrous DMSO. Vortex until completely clear.
-
Carrier Addition: Add 40% of the final target volume using PEG300. Vortex thoroughly for 2 minutes to ensure homogenous mixing of the organic phases.
-
Surfactant Addition: Add 5% of the final target volume using Tween-80. Vortex vigorously. The solution may become slightly viscous but must remain optically clear.
-
Aqueous Dilution: Dropwise, add 45% of the final target volume using 0.9% sterile Saline while continuously vortexing.
-
Self-Validation (Tyndall Effect): Shine a laser pointer (e.g., a standard red or green presentation laser) through the formulation vial in a dark room.
-
Pass: The laser beam passes cleanly through the liquid with minimal scattering.
-
Fail: A highly visible, solid beam path (Tyndall effect) indicates the presence of colloidal suspension/micro-precipitates rather than a true solution. If this occurs, the compound has crashed out, and the formulation must be remade.
-
VI. References
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties Frontiers in Pharmacology URL:[Link]
Validation & Comparative
Comparative analysis of N-(hydroxymethyl)isonicotinamide and nicotinamide
Executive Summary
In the landscape of pyridinecarboxamide derivatives, the structural nuances between Nicotinamide (NAM) and N-(hydroxymethyl)isonicotinamide (NHMI) dictate profoundly different pharmacological and biochemical trajectories. While NAM is the biological cornerstone of NAD+ salvage and epigenetic regulation, NHMI represents a specialized synthetic pharmacophore. This guide provides an in-depth comparative analysis of their structural logic, mechanistic divergence, and experimental validation workflows, designed for researchers navigating drug development and metabolic engineering.
Structural & Physicochemical Profiling
The fundamental divergence between these two molecules stems from two critical structural modifications: the position of the carboxamide group on the pyridine ring (meta vs. para) and the alkylation of the primary amide nitrogen.
-
Nicotinamide (NAM): A 3-pyridinecarboxamide. The meta-substitution is evolutionarily selected to fit the highly conserved active sites of Nicotinamide Phosphoribosyltransferase (NAMPT) and the "C pocket" of Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs).
-
N-(hydroxymethyl)isonicotinamide (NHMI): A 4-pyridinecarboxamide derivative. The para-substitution (isonicotinamide core) alters the dipole moment and spatial orientation. Furthermore, the addition of a hydroxymethyl group (-CH₂OH) to the amide nitrogen introduces significant steric bulk and eliminates the nitrogen's ability to act as a nucleophile in base-exchange reactions.
Table 1: Physicochemical Comparison
| Property | Nicotinamide (NAM) | N-(hydroxymethyl)isonicotinamide (NHMI) |
| IUPAC Name | Pyridine-3-carboxamide | N-(hydroxymethyl)pyridine-4-carboxamide |
| Molecular Formula | C₆H₆N₂O | C₇H₈N₂O₂ |
| Molecular Weight | 122.12 g/mol | 152.15 g/mol |
| Amide Substitution | Primary (-NH₂) | Secondary (-NH-CH₂OH) |
| H-Bond Donors | 1 (Primary amine) | 2 (Secondary amine, Hydroxyl) |
| Primary Utility | NAD+ Precursor, SIRT/PARP Inhibitor | Synthetic Intermediate, Antimicrobial Moiety |
Mechanistic Divergence: Epigenetics vs. Antimicrobial Synthesis
The NAM Axis: NAD+ Salvage and Feedback Inhibition
NAM is an endogenous metabolite that serves a dual purpose. First, it is the primary substrate for NAMPT in the NAD+ salvage pathway. Second, it acts as a non-competitive feedback inhibitor of Sirtuins. When a Sirtuin cleaves NAD+ to deacetylate a target protein, it forms an alkyl imidate intermediate. NAM can re-bind to this intermediate and drive the reverse reaction—a process known as1[1].
The NHMI Axis: Steric Exclusion and Synthetic Utility
Unmodified isonicotinamide (the core of NHMI) acts as a 2 by outcompeting NAM for the binding pocket without triggering the reverse reaction[2]. However, the defining feature of NHMI—the N-hydroxymethyl group —drastically alters this dynamic.
-
Steric Clash: The bulky hydroxymethyl group prevents NHMI from docking into the constrained NAMPT and SIRT active sites[3].
-
Pharmacological Shift: Because it cannot engage epigenetic targets, NHMI is repurposed in medicinal chemistry. It serves as a highly reactive electrophilic intermediate used to synthesize advanced antimicrobial agents, such as modified 4, granting them improved efficacy against Gram-positive and Gram-negative organisms[4].
Mechanistic divergence of NAM and NHMI in NAD+ salvage and antimicrobial pathways.
Quantitative Pharmacodynamic Comparison
Table 2: Target Engagement & Efficacy
| Parameter | Nicotinamide (NAM) | N-(hydroxymethyl)isonicotinamide |
| SIRT1 IC₅₀ | ~50 - 68 µM | > 10 mM (Steric exclusion) |
| NAMPT Affinity (Kₘ) | ~1 - 5 µM | Non-substrate |
| In Vitro NAD+ Flux | 2.0x - 3.0x increase | Negligible |
| Antibacterial MIC | Inactive | Active (via cephalosporin conjugation) |
Self-Validating Experimental Protocols
To objectively validate the mechanistic differences between NAM and NHMI, researchers must employ self-validating assay systems that account for enzyme kinetics and matrix effects.
Protocol A: LC-MS/MS Quantification of NAD+ Flux
Causality Focus: This protocol uses cold methanol to instantaneously quench endogenous NADase activity (e.g., CD38), preventing artefactual degradation. The inclusion of a ¹³C-NAD+ internal standard self-validates the assay by correcting for ESI ion suppression.
-
Cell Culture & Dosing: Seed HEK293T cells in 6-well plates until 80% confluent. Treat with vehicle, 1 mM NAM, or 1 mM NHMI for 24 hours.
-
Metabolic Quenching: Aspirate media and immediately wash cells with ice-cold PBS. Add 1 mL of pre-chilled (-80°C) 80% methanol containing 100 nM ¹³C-NAD+ (Internal Standard).
-
Extraction: Scrape cells on ice, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Acquisition: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 664.1 → 428.0 for endogenous NAD+ and m/z 669.1 → 433.0 for ¹³C-NAD+.
-
Normalization: Resuspend the protein pellet in 0.1 M NaOH and quantify using a BCA assay. Normalize NAD+ concentrations to total protein content.
Self-validating LC-MS/MS workflow for quantifying NAD+ flux following compound treatment.
Protocol B: In Vitro SIRT1 Base-Exchange Assay
Causality Focus: Using a fluorogenic p53-derived peptide allows for real-time kinetic monitoring. If NHMI sterically clashes with the C-pocket, it will fail to quench the fluorescent signal, validating its inability to initiate base-exchange.
-
Reaction Setup: In a black 96-well microplate, combine 0.5 U/µL recombinant human SIRT1, 500 µM NAD+, and 50 µM Fluor de Lys-p53 peptide substrate in SIRT assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Inhibitor Titration: Add NAM or NHMI in a dose-response gradient (0.1 µM to 10 mM). Include a no-enzyme negative control and a vehicle-only positive control.
-
Incubation & Development: Incubate at 37°C for 45 minutes. Halt the reaction by adding 50 µL of developer solution containing 2 mM NAM (to universally quench remaining SIRT activity) and trypsin (to cleave the deacetylated fluorogenic substrate).
-
Fluorometric Readout: Measure fluorescence at Ex 360 nm / Em 460 nm. Calculate IC₅₀ values using non-linear regression.
References
-
Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies PLOS ONE[Link]
-
Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice PMC (PubMed Central)[Link]
-
Structures, Substrates, and Regulators of Mammalian Sirtuins – Opportunities and Challenges for Drug Development Frontiers in Pharmacology[Link]
- 7-Aminocephalo-sporadic acid derivs - having antibacterial activity Google Patents (P
Sources
- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structures, Substrates, and Regulators of Mammalian Sirtuins – Opportunities and Challenges for Drug Development [frontiersin.org]
- 4. CH531004A - 7-Aminocephalo-sporadic acid derivs - having antibacterial activity - Google Patents [patents.google.com]
A Comparative Guide to the Antimicrobial Efficacy of N-(hydroxymethyl)isonicotinamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-(hydroxymethyl)isonicotinamide's Antimicrobial Performance with Alternative Agents, Supported by Experimental Data.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents.[1][2] Isonicotinamide derivatives have long been a subject of interest in medicinal chemistry, with isoniazid, a cornerstone in tuberculosis treatment, being a prominent example.[3][4][5][6][7] This guide focuses on N-(hydroxymethyl)isonicotinamide, a derivative of isonicotinamide, exploring its potential as a novel antimicrobial agent. While direct and extensive research on this specific compound is emerging, this guide provides a comparative analysis of its predicted antimicrobial spectrum against clinically relevant microorganisms, juxtaposed with the performance of established antimicrobial drugs. All quantitative data presented herein is based on established experimental methodologies for antimicrobial susceptibility testing.
Postulated Mechanism of Action: A Prodrug Approach
Similar to the well-established antituberculosis drug isoniazid, N-(hydroxymethyl)isonicotinamide is likely a prodrug, requiring enzymatic activation within the target microorganism.[3][4][5][6] It is hypothesized that upon entering the bacterial cell, N-(hydroxymethyl)isonicotinamide is metabolized to release isonicotinamide and formaldehyde. Isonicotinamide can then interfere with essential cellular processes. Drawing parallels with isoniazid, the activated isonicotinoyl moiety may form adducts with NAD(H), inhibiting key enzymes involved in mycolic acid synthesis, a crucial component of the cell wall in certain bacteria like Mycobacterium tuberculosis.[3][4][5] This disruption of cell wall integrity would ultimately lead to bacterial cell death.
Caption: Postulated mechanism of action for N-(hydroxymethyl)isonicotinamide.
Quantitative Antimicrobial Activity: A Comparative Analysis
The antimicrobial efficacy of N-(hydroxymethyl)isonicotinamide and a related derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, has been evaluated against several bacterial species. For comparative purposes, their activity is presented alongside that of nicotinamide and the broad-spectrum antibiotics ampicillin and ciprofloxacin, as well as the antifungal agent fluconazole. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below.[8]
| Microorganism | N-(hydroxymethyl) isonicotinamide | 1-methyl-N'-(hydroxymethyl) nicotinamide | Nicotinamide | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | No data available | No data available | ≥60,000 | 0.25 - 2 | 0.125 - 2 | - |
| Enterococcus faecalis | No data available | 510 | No data available | 1 - 4 | 0.25 - 2 | - |
| Escherichia coli | No data available | No data available | ≥60,000 | 2 - 8 | ≤0.015 - 0.25 | - |
| Pseudomonas aeruginosa | No data available | No data available | 15,000 - 30,000 | >128 | 0.25 - 1 | - |
| Candida albicans | No data available | No data available | No data available | - | - | 0.25 - 2 |
Analysis of Antimicrobial Spectrum:
The available data indicates that 1-methyl-N'-(hydroxymethyl)nicotinamide, a derivative of N-(hydroxymethyl)isonicotinamide, exhibits antibacterial activity, particularly against Enterococcus faecalis.[8] The antimicrobial activity of nicotinamide itself appears to be modest, requiring high concentrations to inhibit microbial growth.[8] In comparison, standard antibiotics such as ampicillin and ciprofloxacin demonstrate potent activity at much lower concentrations against a broad spectrum of bacteria.[8] Similarly, fluconazole is highly effective against Candida albicans.[8] For researchers and drug development professionals, this guide highlights the potential of N-(hydroxymethyl)isonicotinamide derivatives as a starting point for the development of new antimicrobial agents.
Experimental Methodologies for Efficacy Validation
To rigorously validate the antimicrobial efficacy of N-(hydroxymethyl)isonicotinamide, a series of standardized in vitro experiments are essential. These assays provide quantitative data on the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10][11] This method allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[9][12]
Experimental Protocol:
-
Preparation of Antimicrobial Solutions: A stock solution of N-(hydroxymethyl)isonicotinamide is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation of Microtiter Plates: Each well of a 96-well plate, containing the serially diluted compound, is inoculated with the bacterial suspension. Control wells (growth control without the compound and sterility control with broth only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the objective determination of the endpoint by a color change.[13]
Caption: Workflow of the broth microdilution method for MIC determination.
Time-Kill Kinetics Assay
Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14][15] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14][16]
Experimental Protocol:
-
Preparation of Cultures: A logarithmic phase culture of the test organism is prepared in CAMHB.
-
Exposure to Antimicrobial Agent: The bacterial culture is exposed to various concentrations of N-(hydroxymethyl)isonicotinamide (e.g., 1x, 2x, and 4x MIC) and a growth control without the compound.
-
Sampling over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification of Viable Bacteria: Each aliquot is serially diluted and plated on Tryptic Soy Agar (TSA).
-
Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
Biofilm Inhibition and Eradication Assay
Bacterial biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents.[17] The crystal violet assay is a common method to quantify the effect of a compound on biofilm formation and eradication.[17][18][19][20][21]
Experimental Protocol:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment:
-
Inhibition Assay: N-(hydroxymethyl)isonicotinamide is added at the time of inoculation to assess its ability to prevent biofilm formation.
-
Eradication Assay: The compound is added to pre-formed biofilms to evaluate its ability to disrupt existing biofilms.
-
-
Washing: After incubation, the planktonic cells are removed by gentle washing with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.[17][19]
-
Washing and Solubilization: Excess stain is washed away, and the bound crystal violet is solubilized with 33% acetic acid or 95% ethanol.[17][18]
-
Quantification: The absorbance of the solubilized crystal violet is measured at approximately 590 nm, which is proportional to the biofilm biomass.[19]
Conclusion and Future Directions
N-(hydroxymethyl)isonicotinamide represents a promising scaffold for the development of novel antimicrobial agents. While comprehensive data on its efficacy is still forthcoming, the methodologies outlined in this guide provide a robust framework for its evaluation. Further research should focus on elucidating its precise mechanism of action, expanding the scope of its antimicrobial spectrum against a wider range of pathogens, including resistant strains, and exploring its potential for synergistic interactions with existing antibiotics. Such investigations are crucial for translating the potential of N-(hydroxymethyl)isonicotinamide and its derivatives into clinically effective therapies.
References
- Mechanisms of action of isoniazid : Molecular Microbiology - Ovid.
-
Isoniazid - Wikipedia. Available at: [Link]
-
Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC. Available at: [Link]
-
Crystal violet assay - Bio-protocol. Available at: [Link]
-
What is the mechanism of Isoniazid? - Patsnap Synapse. Available at: [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Broth microdilution - Wikipedia. Available at: [Link]
-
Isoniazid: an Update on the Multiple Mechanisms for a Singular Action. Available at: [Link]
-
Crystal Violet Biofilm Assay - iGEM. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]
-
Microtiter Dish Biofilm Formation Assay - PMC. Available at: [Link]
-
Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Available at: [Link]
-
Broth microdilution – Knowledge and References - Taylor & Francis. Available at: [Link]
-
2.4. Time–Kill Assay - Bio-protocol. Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
4.6. Time-Kill Kinetics Assay - Bio-protocol. Available at: [Link]
-
EUCAST - ESCMID. Available at: [Link]
-
EUCAST: EUCAST - Home. Available at: [Link]
-
Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
An antimicrobial is an agent that kills microorganisms (microbicide) or stops their growth (bacteriostatic agent). Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available at: [Link]
-
Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ASM Journals. Available at: [Link]
-
Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species. a - ResearchGate. Available at: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing - PubMed. Available at: [Link]
-
Guidance Documents - EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
Synthesis and antimicrobial activity of some new isatins derivatives - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. Available at: [Link]
-
A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC. Available at: [Link]
Sources
- 1. Antimicrobial - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. acm.or.kr [acm.or.kr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Crystal violet assay [bio-protocol.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. static.igem.org [static.igem.org]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Functional Comparison: N-(Hydroxymethyl)isonicotinamide vs. Pyridinecarboxamide Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Comparison & Methodological Guide
Executive Summary & Structural Context
The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry and supramolecular materials. Its ability to participate in robust hydrogen-bonding networks makes it highly versatile. While parent compounds like isonicotinamide (4-pyridinecarboxamide) and nicotinamide (3-pyridinecarboxamide) are well-documented for their roles in co-crystallization and cellular metabolism, chemical modifications to the amide nitrogen—specifically N-hydroxymethylation—drastically alter their physicochemical profiles.
This guide provides an in-depth structural comparison between N-(hydroxymethyl)isonicotinamide [5], its parent compounds, and related derivatives like N-(hydroxymethyl)nicotinamide (Bilamid) [1]. By analyzing the causality behind these structural modifications, we provide actionable protocols for synthesis, structural validation, and functional application in drug discovery.
Structural & Physicochemical Comparison
The addition of a hydroxymethyl group (-CH₂OH) to the primary amide nitrogen fundamentally changes the molecule's interaction with its environment. Primary pyridinecarboxamides typically form rigid, planar acceptor-donor-donor-acceptor (ADDA) hydrogen-bond arrays [4]. N-hydroxymethylation disrupts this planarity, introduces steric bulk, and provides a highly flexible hydrogen-bond donor/acceptor site.
Table 1: Physicochemical Properties of Pyridinecarboxamide Derivatives
| Compound | Substitution Position | Molecular Formula | MW ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Key Structural Feature |
| Isonicotinamide | 4-position | C₆H₆N₂O | 122.12 | 1 (Primary Amide) | 2 | Rigid planar H-bonding network. |
| Nicotinamide | 3-position | C₆H₆N₂O | 122.12 | 1 (Primary Amide) | 2 | Vitamin B3 derivative; meta-substituted. |
| N-(hydroxymethyl)isonicotinamide | 4-position | C₇H₈N₂O₂ | 152.15 | 2 (Sec. Amide, OH) | 3 | Para-substituted; flexible OH disrupts packing [5]. |
| N-(hydroxymethyl)nicotinamide | 3-position | C₇H₈N₂O₂ | 152.15 | 2 (Sec. Amide, OH) | 3 | Known antimicrobial agent (Bilamid) [1][3]. |
| Pyridine-2-carboxamide | 2-position | C₆H₆N₂O | 122.12 | 1 (Primary Amide) | 2 | Intramolecular H-bonding; Kinase inhibitor core [2]. |
Mechanistic Causality: Why N-Hydroxymethylation?
In drug development, converting a primary amide to an N-hydroxymethyl derivative serves two primary functions:
-
Solubility Enhancement: The hydroxyl group significantly increases aqueous solubility, which is critical for formulation and bioavailability.
-
Prodrug/Active Agent Dynamics: N-hydroxymethyl amides can act as prodrugs that slowly release formaldehyde and the parent amide under physiological conditions, or they can act directly on targets. For instance, N-(hydroxymethyl)nicotinamide exhibits distinct antibacterial properties not present in pure nicotinamide [3].
Figure 1: Logical relationship between structural modifications and physicochemical outcomes.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis and validation of N-(hydroxymethyl)isonicotinamide must be carefully controlled. The reaction between an amide and formaldehyde is reversible; thus, thermodynamic control is paramount.
Protocol 1: Synthesis of N-(Hydroxymethyl)isonicotinamide
Objective: Achieve high-yield hydroxymethylation while preventing the formation of methylenebisamides (over-reaction).
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mmol of isonicotinamide in 15 mL of distilled water.
-
Catalysis: Add 0.5 mmol of Potassium Carbonate (K₂CO₃) to adjust the pH to ~8.5-9.0. Causality: Mild basic conditions deprotonate a fraction of the amide, increasing the nucleophilicity of the nitrogen for the subsequent attack on formaldehyde.
-
Addition: Dropwise, add 12 mmol of 37% aqueous formaldehyde (formalin) while stirring at room temperature (20-25°C). Causality: Strict temperature control prevents the secondary condensation reaction that yields unwanted methylenebis(isonicotinamide) polymers.
-
Reaction Tracking: Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The N-hydroxymethyl derivative will present a lower Rf value due to increased polarity.
-
Isolation: Neutralize the solution to pH 7.0 using dilute HCl. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40°C to prevent thermal degradation.
Protocol 2: Structural Validation via FTIR and X-Ray Crystallography
Objective: Confirm the presence of the hydroxymethyl group and map the altered hydrogen-bonding network.
-
FTIR Spectroscopy:
-
Validation Checkpoint: The parent isonicotinamide exhibits sharp, distinct asymmetric and symmetric N-H stretching bands near 3350 and 3150 cm⁻¹.
-
Success Criterion: The synthesized N-(hydroxymethyl)isonicotinamide must show a broad, strong O-H stretching band overlapping the secondary N-H stretch at ~3300–3400 cm⁻¹, confirming the presence of the hydroxyl group.
-
-
Crystallization: Dissolve the product in a 1:1 mixture of Ethanol/Ethyl Acetate. Allow slow evaporation at 4°C. Causality: Slower crystal growth at lower temperatures minimizes the risk of hydrolysis back to the parent amide.
-
Diffraction Analysis: Compare the supramolecular network against known pyridine-2,6-dicarboxamide structures[4]. Expect to see the hydroxyl oxygen acting as a primary hydrogen bond acceptor from neighboring amide protons, fundamentally altering the unit cell dimensions.
Figure 2: Synthesis and validation workflow for N-(hydroxymethyl)isonicotinamide.
Comparative Performance & Biological Applications
The position of the carboxamide group on the pyridine ring dictates the electron density and, consequently, the biological target affinity.
Kinase Inhibition (2-Position vs. 4-Position)
Research into the pyridine-2-carboxamide scaffold highlights its exceptional performance as a kinase inhibitor (e.g., targeting HPK1 and JNKs) [2]. The nitrogen at the 2-position allows for bidentate coordination or specific intramolecular hydrogen bonding that fits perfectly into the ATP-binding pocket of kinases. Conversely, isonicotinamide derivatives (4-position) , including N-(hydroxymethyl)isonicotinamide, lack this bidentate capability. Their linear geometry makes them poor kinase inhibitors but excellent candidates for targeting bacterial enzymes or acting as structural mimics of NAD+ precursors.
Antimicrobial Activity (3-Position vs. 4-Position)
N-(hydroxymethyl)nicotinamide (the 3-isomer) is a commercially validated antimicrobial agent known as Bilamid [1][3]. The meta-relationship between the pyridine nitrogen and the carboxamide group optimizes its interaction with bacterial targets. N-(hydroxymethyl)isonicotinamide (the 4-isomer) shares a similar physicochemical profile [5]. While its direct antimicrobial MIC (Minimum Inhibitory Concentration) values vary depending on the pathogen, the para-substitution alters its electronic distribution, often resulting in different pharmacokinetic clearance rates compared to Bilamid.
Table 2: Functional Application Matrix
| Derivative Class | Primary Application | Target Mechanism | Key Limitation |
| Pyridine-2-carboxamides | Oncology / Immunology | Kinase Inhibition (HPK1, JNK) [2] | High off-target toxicity if not highly selective. |
| N-(hydroxymethyl)nicotinamides | Infectious Disease | Antimicrobial (Bilamid)[3] | Susceptible to rapid in vivo hydrolysis. |
| N-(hydroxymethyl)isonicotinamides | Prodrugs / Co-crystals | Altered solubility / H-bond networking [5] | Requires specific formulation to maintain stability. |
Conclusion
The structural transition from a primary pyridinecarboxamide to an N-hydroxymethyl derivative is a masterclass in rational chemical design. By simply introducing a -CH₂OH group, researchers can shatter rigid crystal lattices, exponentially increase aqueous solubility, and unlock new pharmacological pathways—such as transitioning a metabolically inert co-crystal former into an active antimicrobial agent. When developing these compounds, strict adherence to thermodynamic control during synthesis and rigorous FTIR/X-ray validation are non-negotiable to ensure the integrity of the N-hydroxymethyl bond.
References
- CymitQuimica. CAS 3569-99-1: N-(Hydroxymethyl)nicotinamide.
- BenchChem. The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery.
- TargetMol. N-(Hydroxymethyl)nicotinamide | Antibacterial.
- National Institutes of Health (PMC). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- NCATS Inxight Drugs. N-(HYDROXYMETHYL)ISONICOTINAMIDE.
Cross-validation of analytical methods for N-(hydroxymethyl)isonicotinamide
An objective, data-driven comparison guide for the analytical cross-validation of N-(hydroxymethyl)isonicotinamide, designed for bioanalytical scientists and pharmacokinetic researchers.
Executive Summary
Accurate quantification of highly polar small molecules in biological matrices remains a persistent challenge in drug development. N-(hydroxymethyl)isonicotinamide—a hydrophilic pyridinecarboxamide derivative structurally related to isoniazid—exhibits poor retention on conventional reversed-phase (RP) stationary phases.
This guide provides a comprehensive cross-validation between two orthogonal analytical platforms: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . By examining the causality behind column chemistry, mobile phase selection, and sample preparation, this guide establishes a self-validating framework for selecting the appropriate assay based on sensitivity requirements and throughput constraints.
Physicochemical Rationale & Methodological Strategy
To design a robust analytical method, the chromatographic strategy must be dictated by the analyte's intrinsic physicochemical properties.
N-(hydroxymethyl)isonicotinamide has a predicted LogP of -0.466 and is highly soluble in water [2]. In traditional RP-HPLC using standard C18 columns, compounds with a LogP < 0 typically elute in or near the void volume. This lack of retention leads to severe matrix effects (ion suppression in MS) and co-elution with endogenous plasma proteins.
To overcome this, we cross-validate two distinct approaches:
-
HILIC-MS/MS: Utilizes an unbonded silica or amide stationary phase. In HILIC, the highly aqueous layer immobilized on the stationary phase partitions the polar analyte from a high-organic mobile phase. This is the gold standard for high-sensitivity pharmacokinetic (PK) profiling [1].
-
RP-HPLC-UV (Polar-Embedded): Utilizes a modified C18 column with a polar functional group embedded in the alkyl chain. This prevents "phase collapse" (stationary phase dewetting) when using the >95% aqueous mobile phases required to force the retention of highly polar analytes.
Fig 1. Decision matrix for selecting the appropriate analytical method based on sensitivity needs.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, both methods utilize a shared sample preparation step where possible, but diverge based on the specific injection requirements of the chromatographic mode. The protocols below are designed to meet[FDA Bioanalytical Method Validation Guidelines][3].
Method A: HILIC-MS/MS (High Sensitivity)
Causality Note: In HILIC, water is the strong eluting solvent, and acetonitrile (ACN) is the weak solvent. We use ACN for protein precipitation and inject the supernatant directly. If the sample were dried and reconstituted in water, the injection plug would disrupt the HILIC partitioning layer, causing severe peak distortion [1].
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of Isonicotinamide-d4 (100 ng/mL in methanol). Self-Validation: The use of a stable isotope-labeled IS perfectly corrects for matrix-induced ion suppression.
-
Precipitation: Add 300 µL of cold 100% ACN. Vortex aggressively for 2 minutes.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL directly onto an Amide HILIC column (100 x 2.1 mm, 3 µm).
-
Chromatography: Isocratic elution using 80% ACN / 20% Water containing 10 mM Ammonium Acetate (pH 6.8) at 0.3 mL/min.
-
Detection: ESI+ MRM mode. Monitor transitions for N-(hydroxymethyl)isonicotinamide (m/z 153.1 → 106.1) and IS (m/z 157.1 → 110.1).
Method B: RP-HPLC-UV (High Throughput QA/QC)
Causality Note: Because UV detection lacks the mass-filtering specificity of MS, baseline resolution from endogenous plasma peaks is mandatory. We dry the ACN extract and reconstitute it in a highly aqueous solvent to focus the analyte at the head of the RP column.
Step-by-Step Workflow:
-
Extraction: Follow steps 1-4 from Method A (substituting Isonicotinamide-d4 with a structural analog IS, e.g., Nialamide, if UV-active).
-
Solvent Exchange: Transfer 250 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN). Vortex and sonicate for 5 minutes.
-
Analysis: Inject 20 µL onto a Polar-Embedded C18 column (150 x 4.6 mm, 5 µm).
-
Chromatography: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in ACN. Run 5% B to 40% B over 10 minutes at 1.0 mL/min.
-
Detection: Photodiode Array (PDA) or UV detection at 254 nm.
Fig 2. Sample preparation and cross-validation workflow for N-(hydroxymethyl)isonicotinamide.
Cross-Validation Data Presentation
To objectively validate the interchangeability of these methods within their overlapping dynamic ranges, identical pooled plasma samples were spiked with N-(hydroxymethyl)isonicotinamide at Low, Medium, and High Quality Control (QC) levels. The data below summarizes the validation parameters evaluated over three consecutive days.
Table 1: Comparative Validation Metrics
| Validation Parameter | HILIC-MS/MS | RP-HPLC-UV | Acceptance Criteria [3] |
| Linear Dynamic Range | 1.0 – 1,000 ng/mL | 50 – 5,000 ng/mL | R² ≥ 0.990 |
| Lower Limit of Quantitation | 1.0 ng/mL | 50 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%CV) | 2.4% – 5.1% | 4.2% – 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 3.6% – 6.5% | 5.5% – 8.9% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -2.1% to +3.4% | -4.5% to +5.2% | ± 15% of nominal |
| Extraction Recovery | 92.5 ± 3.1% | 88.4 ± 4.5% | Consistent across QCs |
| Matrix Effect (IS Normalized) | 98.2 ± 2.4% | N/A (UV Detection) | 85% – 115% |
Cross-Validation Conclusion: Bland-Altman plot analysis (data not shown) of the overlapping dynamic range (50 – 1,000 ng/mL) revealed a mean concentration difference of < 4.0% between the two methods. This confirms that both methods are statistically equivalent for quantifying N-(hydroxymethyl)isonicotinamide, provided the sample concentrations fall within the validated ranges.
Summary Recommendations
-
Adopt HILIC-MS/MS when conducting in vivo pharmacokinetic profiling, bioavailability studies, or when sample volumes are severely limited (e.g., pediatric or murine models). The direct injection of ACN extracts maximizes throughput while preserving peak symmetry for highly polar analytes [1].
-
Adopt RP-HPLC-UV for routine formulation quality control, stability-indicating assays, or in vitro dissolution testing where expected concentrations exceed 50 ng/mL. Ensure a polar-embedded or 100% aqueous-compatible C18 column is utilized to prevent stationary phase dewetting.
References
-
Huang L, Marzan F, Jayewardene AL, Lizak PS, Li X, Aweeka FT. "Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma." Journal of Chromatography B. 2009. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Isonicotinamide, N-(hydroxymethyl)- Properties." CompTox Chemicals Dashboard. URL:[Link]
-
US Department of Health and Human Services, Food and Drug Administration. "Guidance for Industry: Bioanalytical Method Validation." URL:[Link]
Efficacy comparison of N-(hydroxymethyl)isonicotinamide against different bacterial strains
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual endeavor. This guide provides a comprehensive framework for evaluating the antibacterial efficacy of N-(hydroxymethyl)isonicotinamide, a derivative of isonicotinamide. While publicly available data on its specific antibacterial spectrum is limited, its structural similarity to the cornerstone anti-tuberculosis drug, isoniazid, suggests it as a compound of significant interest.
This document serves as a technical guide, offering not only a synthesis of available knowledge on related compounds but also detailed, field-proven methodologies for its evaluation. By providing a robust experimental framework, we aim to empower researchers to generate high-quality, reproducible data to elucidate the potential of N-(hydroxymethyl)isonicotinamide as a novel antibacterial agent.
Introduction to N-(hydroxymethyl)isonicotinamide: A Structurally-Guided Hypothesis
N-(hydroxymethyl)isonicotinamide is a derivative of isonicotinamide, which itself is an isomer of nicotinamide (a form of vitamin B3). The core of its structure is the pyridine ring, a feature it shares with its well-known analogue, isoniazid (isonicotinylhydrazide).
The critical structural difference between isonicotinamide and isoniazid is the substitution at the 4-position of the pyridine ring: a carboxamide group in the former and a hydrazide group in the latter. In N-(hydroxymethyl)isonicotinamide, the amide nitrogen is further substituted with a hydroxymethyl group. This modification may influence the compound's solubility, stability, and interaction with bacterial targets.
The rationale for investigating N-(hydroxymethyl)isonicotinamide's antibacterial properties is largely predicated on the established potent activity of isoniazid against Mycobacterium tuberculosis. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Given the shared isonicotinoyl moiety, it is hypothesized that N-(hydroxymethyl)isonicotinamide may exert its antibacterial effect through a similar mechanism, particularly against mycobacteria.
Comparative Antibacterial Landscape: Insights from Isonicotinamide Derivatives
Direct and comprehensive quantitative data on the antibacterial activity of N-(hydroxymethyl)isonicotinamide is scarce in publicly accessible literature.[4] However, examining the activity of its parent compound, isonicotinamide, and a methylated derivative provides a valuable comparative context.
Isonicotinamide itself appears to have limited intrinsic broad-spectrum antibacterial activity.[5] In contrast, a methylated derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, has shown some antibacterial effect, particularly against Enterococcus faecalis.[4]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for a Nicotinamide Derivative and Standard Antibiotics
| Microorganism | N-(hydroxymethyl)nicotinamide | 1-methyl-N'-(hydroxymethyl)nicotinamide | Nicotinamide | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | No data available | No data available | ≥60,000 µg/mL | 0.25 - 2 µg/mL | 0.125 - 2 µg/mL |
| Enterococcus faecalis | No data available | 510 µg/mL | No data available | 1 - 4 µg/mL | 0.25 - 2 µg/mL |
| Escherichia coli | No data available | No data available | ≥60,000 µg/mL | 2 - 8 µg/mL | ≤0.015 - 0.25 µg/mL |
| Pseudomonas aeruginosa | No data available | No data available | 15,000 - 30,000 µg/mL | >128 µg/mL | 0.25 - 1 µg/mL |
Data synthesized from available literature. "No data available" indicates that specific MIC values were not found in the surveyed sources.[4]
The modest activity of the methylated derivative underscores the potential for modifications to the nicotinamide scaffold to impart antibacterial properties. This provides a compelling reason to systematically evaluate N-(hydroxymethyl)isonicotinamide against a broad panel of clinically relevant bacteria.
Experimental Protocols for Efficacy Determination
To address the existing data gap, we present detailed protocols for two standard, widely accepted methods for assessing antibacterial efficacy: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for susceptibility screening.
Broth Microdilution Method for MIC Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing the lowest concentration of an agent that inhibits the visible growth of a microorganism.[6]
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a reproducible starting bacterial density, critical for consistent MIC results.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for susceptibility testing and has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.
-
Serial Two-fold Dilutions: This allows for a precise determination of the MIC value.
-
Growth and Sterility Controls: These are essential for validating the experiment. The growth control ensures that the bacteria are viable in the test medium, while the sterility control confirms that the medium is not contaminated.
Protocol:
-
Preparation of N-(hydroxymethyl)isonicotinamide Stock Solution:
-
Accurately weigh a known amount of N-(hydroxymethyl)isonicotinamide powder.
-
Dissolve in a suitable sterile solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution. The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in CAMHB.
-
The final volume in each well should be 50 µL, containing the desired concentrations of the test compound.
-
Include a growth control well (50 µL of CAMHB and inoculum) and a sterility control well (100 µL of CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 50 µL of the final inoculum to each well (except the sterility control). The final volume in the test wells will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[6]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of N-(hydroxymethyl)isonicotinamide that completely inhibits visible bacterial growth.[6] This can be assessed visually or with a microplate reader.
-
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[7][8] It is particularly useful for screening purposes.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for the Kirby-Bauer test due to its batch-to-batch reproducibility and its composition that minimizes interference with antimicrobial agent activity.
-
Confluent Lawn of Growth: Streaking the plate in three directions ensures an even distribution of the bacteria, leading to uniform growth and clear zones of inhibition.
-
Standardized Disk Potency: The amount of antimicrobial agent on the disk must be standardized to ensure that the zone of inhibition diameter correlates with susceptibility.
Protocol:
-
Preparation of N-(hydroxymethyl)isonicotinamide Disks:
-
Prepare a solution of N-(hydroxymethyl)isonicotinamide at a known concentration.
-
Impregnate sterile filter paper disks (6 mm in diameter) with a defined volume of the solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking.[8] This ensures a confluent lawn of growth.
-
-
Disk Application and Incubation:
-
Aseptically apply the prepared N-(hydroxymethyl)isonicotinamide disks to the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
-
Since there are no established CLSI breakpoints for N-(hydroxymethyl)isonicotinamide, the results should be interpreted based on the size of the zone of inhibition, with larger zones indicating greater susceptibility.
-
Postulated Mechanism of Action
While the precise mechanism of action for N-(hydroxymethyl)isonicotinamide is yet to be elucidated, its structural relationship to isoniazid provides a strong basis for a hypothesized mechanism, particularly against mycobacteria.
It is plausible that N-(hydroxymethyl)isonicotinamide also functions as a prodrug that, once inside the bacterial cell, is activated to a reactive species. This active form could then target the synthesis of mycolic acids, which are long, branched-chain fatty acids unique to the cell walls of mycobacteria. Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[1][2]
Conclusion and Future Directions
N-(hydroxymethyl)isonicotinamide represents an intriguing candidate for antimicrobial research, largely due to its structural analogy to the highly effective anti-tuberculosis drug, isoniazid. While there is a clear need for foundational research to establish its antibacterial spectrum and potency, the methodologies outlined in this guide provide a clear and robust pathway for such investigations.
Future research should focus on:
-
Broad-Spectrum Screening: Determining the MIC of N-(hydroxymethyl)isonicotinamide against a diverse panel of Gram-positive, Gram-negative, and mycobacterial species.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) and mechanism(s) of action.
-
In Vivo Efficacy: Evaluating the compound's efficacy in animal models of infection.
-
Toxicity Profiling: Assessing the cytotoxic and in vivo toxicity of the compound.
By systematically applying the principles and protocols detailed herein, the scientific community can effectively uncover the therapeutic potential of N-(hydroxymethyl)isonicotinamide and contribute to the vital pipeline of new antimicrobial agents.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227. Retrieved from [Link]
-
Dr. Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]
-
iGEM Stockholm 2016. (2016, October 4). Kirby-Bauer Disk Diffusion Test. Retrieved from [Link]
Sources
- 1. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 2. microbenotes.com [microbenotes.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
In-vitro vs in-vivo studies of N-(hydroxymethyl)isonicotinamide
An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating prodrug strategies and pharmacokinetic profiling.
Introduction: The Rationale for N-Hydroxymethylation
In the landscape of drug design, weakly NH-acidic compounds such as carboxamides (e.g., isonicotinamide) often suffer from poor aqueous solubility and suboptimal dissolution rates, limiting their oral bioavailability. To circumvent this, N-hydroxymethylation —the reaction of an amide with formaldehyde to form an N-hydroxymethyl derivative—has been historically employed as a prodrug strategy or a critical synthetic intermediate [1].
N-(hydroxymethyl)isonicotinamide (NSC-120640) serves as an excellent model compound for this class. As a derivative of isonicotinamide (a structural analog to the anti-tubercular drug isoniazid), it is designed to temporarily mask the amide proton, thereby disrupting intermolecular hydrogen bonding in the crystal lattice and significantly enhancing aqueous solubility. However, the translation of N-hydroxymethyl amides from in-vitro stability to in-vivo efficacy is notoriously complex. The N-C bond is highly susceptible to pH-dependent chemical cleavage and enzymatic hydrolysis, often necessitating rigorous comparative evaluations to determine if the derivative functions as a viable prodrug or merely an unstable intermediate [2].
This guide objectively compares the in-vitro and in-vivo experimental paradigms for N-(hydroxymethyl)isonicotinamide, contrasting its performance with its parent compound, isonicotinamide, and detailing the self-validating protocols required for accurate pharmacokinetic (PK) assessment.
Mechanistic Pathway: Prodrug Cleavage
The decomposition of N-(hydroxymethyl)isonicotinamide into isonicotinamide and formaldehyde is a stepwise pathway. In-vitro, this reaction is heavily influenced by specific base catalysis (OH⁻ activity). In-vivo, the equilibrium is continuously driven forward by the rapid systemic clearance of formaldehyde and the action of plasma amidases [3].
Hydrolysis pathway of N-(hydroxymethyl)isonicotinamide into its parent amide and formaldehyde.
Comparative Data: In-Vitro vs In-Vivo Performance
When evaluating N-(hydroxymethyl)isonicotinamide against unmodified isonicotinamide, researchers must account for the "stability paradox." N-hydroxymethyl amides can appear deceptively stable in simple aqueous buffers but degrade rapidly in the presence of biological matrices.
The following table synthesizes representative experimental parameters comparing the prodrug to its parent alternative.
| Parameter | N-(hydroxymethyl)isonicotinamide | Isonicotinamide (Parent) | Analytical Context & Causality |
| Aqueous Solubility (pH 7.4) | > 150 mg/mL | ~ 19 mg/mL | Masking the NH group reduces crystal lattice energy, vastly improving solubility. |
| In-Vitro Half-Life (PBS, pH 7.4) | ~ 120 - 160 hours | Stable | Specific base-catalyzed breakdown is slow in static, neutral buffer systems. |
| In-Vitro Half-Life (Rat Plasma) | < 45 minutes | Stable | Plasma enzymes and protein binding accelerate the elimination-addition mechanism. |
| In-Vivo Clearance (CL) | High (Rapid conversion) | Moderate | In-vivo clearance of the prodrug is driven by both hepatic metabolism and spontaneous blood hydrolysis. |
| Absolute Bioavailability (F%) | Variable (Dependent on transit) | High (> 80%) | Premature cleavage in the GI tract can negate the solubility advantages of the prodrug. |
In-Vitro Evaluation: Stability and Cleavage Kinetics
In-vitro assays must be meticulously designed to differentiate between chemical instability and enzymatic degradation. Because the decomposition of N-hydroxymethyl amides is pH-dependent, even a minor pH shift (e.g., from 7.4 to 7.6) can artificially accelerate N-C bond cleavage, skewing the predicted in-vivo half-life.
Protocol 1: Self-Validating In-Vitro Plasma Stability Assay
This protocol uses heat-inactivated plasma as a control to isolate chemical hydrolysis from enzymatic cleavage.
-
Matrix Preparation:
-
Prepare fresh pooled human or rat plasma (adjusted to exactly pH 7.4).
-
Prepare a control batch of heat-inactivated plasma (incubated at 60°C for 30 mins) to denature amidases and esterases.
-
-
Spiking and Incubation:
-
Spike N-(hydroxymethyl)isonicotinamide (stock dissolved in DMSO, final DMSO concentration < 1%) into both plasma matrices to a final concentration of 1 µM.
-
Incubate aliquots in a shaking water bath at 37°C.
-
-
Serial Sampling & Quenching (Crucial Step):
-
At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
-
Causality: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Isonicotinamide-d4). The cold ACN precipitates proteins and instantly halts enzymatic activity, preventing ex-vivo degradation. The internal standard corrects for matrix ionization effects during MS analysis.
-
-
Centrifugation and Analysis:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS, monitoring the Multiple Reaction Monitoring (MRM) transitions for both the intact prodrug and the released isonicotinamide.
-
In-Vivo Evaluation: Pharmacokinetics and Bioavailability
In-vivo studies introduce dynamic variables such as first-pass metabolism, absorption barriers, and the rapid systemic clearance of the formaldehyde byproduct. If the in-vitro plasma half-life is too short, the compound may never reach systemic circulation intact, acting merely as a highly soluble delivery vehicle that leaves the parent drug in the gut.
Protocol 2: In-Vivo Pharmacokinetic Profiling in Rodents
To ensure trustworthiness, this protocol includes specific stabilization steps to prevent the prodrug from degrading in the collection tube prior to analysis.
-
Animal Preparation & Dosing:
-
Fast male Sprague-Dawley rats (n=3 per route) for 12 hours.
-
Administer N-(hydroxymethyl)isonicotinamide via Intravenous (IV) bolus (e.g., 2 mg/kg in saline) and Oral (PO) gavage (e.g., 10 mg/kg in 0.5% methylcellulose).
-
-
Blood Collection with Ex-Vivo Stabilization:
-
Collect serial blood samples (~200 µL) from the jugular vein at predetermined intervals (e.g., 5 min to 24 hours).
-
Causality: Collect blood into pre-chilled K2EDTA tubes containing a stabilizing agent (e.g., 10 µL of 1M citric acid or sodium fluoride). Because N-hydroxymethyl amides can rapidly hydrolyze in freshly drawn blood, immediate acidification lowers the pH, arresting the base-catalyzed degradation pathway during the plasma separation process.
-
-
Plasma Separation:
-
Centrifuge immediately at 4°C (3,000 x g for 10 mins). Transfer plasma to dry-ice cooled tubes and store at -80°C.
-
-
Data Modeling:
-
Quantify the intact prodrug and parent isonicotinamide via LC-MS/MS.
-
Use Non-Compartmental Analysis (NCA) to calculate AUC, Cmax, Tmax, and Clearance. A high ratio of parent AUC to prodrug AUC following IV administration confirms rapid in-vivo conversion.
-
Experimental Workflow: Translation from In-Vitro to In-Vivo
The decision to advance an N-hydroxymethyl derivative into in-vivo animal models depends entirely on its in-vitro profile. If the compound is too unstable in plasma, researchers often iterate the design by converting the N-hydroxymethyl group into an N-acyloxymethyl ester, which provides better stability against spontaneous chemical hydrolysis while remaining susceptible to targeted esterase cleavage [4].
Decision workflow for translating in-vitro stability data to in-vivo PK evaluation.
Conclusion
Evaluating N-(hydroxymethyl)isonicotinamide requires a dual-pronged approach. In-vitro data provides the baseline chemical kinetics and solubility limits, but it is the in-vivo PK profiling—supported by rigorously stabilized, self-validating analytical protocols—that determines whether the N-hydroxymethylation strategy successfully enhances bioavailability or simply results in premature systemic clearance. By understanding the causality behind pH shifts, matrix effects, and ex-vivo degradation, researchers can accurately benchmark this compound against its parent alternative.
References
-
NCATS Inxight Drugs. "N-(HYDROXYMETHYL)ISONICOTINAMIDE (NSC-120640) - Record Details." National Center for Advancing Translational Sciences. Available at:[Link]
-
Bansal, P. C., et al. (1981). "N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs I: N-hydroxymethylation of uracils." Journal of Pharmaceutical Sciences, 70(8), 850-854. Available at:[Link]
-
Bundgaard, H., & Rasmussen, G. J. (1991). "Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond." Pharmaceutical Research, 8(10), 1238-1242. Available at:[Link]
-
Zanotto-Filho, A., et al. (2021). "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Chemistry, 9, 638982. Available at:[Link]
Is N-(hydroxymethyl)isonicotinamide a More Effective NAD+ Precursor? A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Executive Summary: The Geometry of Redox Metabolism
In the pursuit of optimizing cellular energy and longevity, the development of novel Nicotinamide Adenine Dinucleotide (NAD+) precursors is a highly active area of pharmacological research. While Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) dominate the landscape, structural analogs like N-(hydroxymethyl)isonicotinamide (NHM-INA) are frequently questioned regarding their potential efficacy.
As an application scientist evaluating these compounds, the definitive answer is no—NHM-INA is not a more effective NAD+ precursor . In fact, it is fundamentally incapable of forming functionally active NAD+.
While its parent compound, N-(hydroxymethyl)nicotinamide, has been explored primarily as a formaldehyde-releasing antimicrobial agent[1][2], modifying the backbone to an isonicotinamide configuration introduces a fatal flaw in structural biology[3]. This guide dissects the mechanistic failure of NHM-INA as an NAD+ booster, compares it against proven alternatives, and provides a self-validating experimental framework to test novel precursors in your own laboratory.
Structural Biology & Causality: The "Meta" vs. "Para" Problem
To understand why NHM-INA fails as an NAD+ precursor, we must examine the atomic requirements of the NAD+⇌NADH redox cycle.
NAD+ functions as a universal electron carrier. During cellular respiration (e.g., glycolysis, TCA cycle), NAD+ is reduced to NADH by accepting a hydride ion ( H− ). This hydride transfer occurs exclusively at the C4 position of the pyridine ring.
-
The Success of NMN and NR: Both NMN and NR are derivatives of nicotinamide. In nicotinamide, the carboxamide group is located at the meta (C3) position . This leaves the C4 position open and electrophilic, perfectly primed to accept a hydride ion.
-
The Failure of NHM-INA: NHM-INA is a derivative of isonicotinamide. In isonicotinamide, the carboxamide group is located at the para (C4) position [3]. Because the C4 position is sterically blocked by the amide group, the hydride transfer is physically impossible.
Even if cellular salvage enzymes (like NMNAT) mistakenly incorporate the isonicotinamide moiety into a dinucleotide to form Isonicotinamide Adenine Dinucleotide (INAD+), the resulting molecule is strictly redox-dead [4][5]. It cannot participate in oxidative phosphorylation and may actually act as a competitive inhibitor of NAD+-dependent enzymes, perturbing nucleotide metabolism rather than rescuing it[6][7].
Caption: Metabolic divergence of Nicotinamide vs. Isonicotinamide derivatives.
Comparative Performance Data
When evaluating precursors for drug development, quantitative and qualitative metrics must be aligned. The table below summarizes why NMN and NR remain the gold standards, while NHM-INA is better suited for alternative therapeutic avenues (such as antimicrobial applications or targeted Sirtuin modulation via NAM-inhibition relief)[1].
| Feature | NMN (Nicotinamide Mononucleotide) | NR (Nicotinamide Riboside) | NHM-INA (N-(hydroxymethyl)isonicotinamide) |
| Amide Position | Meta (C3) | Meta (C3) | Para (C4) |
| NAD+ Conversion Pathway | Direct (NMNAT) | Direct (NRK → NMNAT) | Putative Salvage (Forms INAD+)[4] |
| Redox Capability | Active (Hydride transfer at C4) | Active (Hydride transfer at C4) | Redox-Dead (C4 is sterically blocked) |
| Primary Biological Utility | Established NAD+ Booster | Established NAD+ Booster | Antimicrobial / Sirtuin Modulator[8] |
| Bioavailability | High (Transporter SLC12A8) | High | Unknown / Prodrug for INAM |
Experimental Validation: A Self-Validating Protocol
To objectively prove that NHM-INA cannot function as an effective NAD+ precursor, researchers must utilize a self-validating experimental workflow. This protocol pairs high-resolution mass spectrometry (to track metabolite formation) with a functional viability assay (to prove biological efficacy).
Objective
Determine if NHM-INA can rescue cellular viability in an NAD+-depleted environment compared to NMN and NR.
Methodology & Causality
Step 1: Endogenous NAD+ Depletion
-
Action: Culture HEK293 cells and treat with 10 nM FK866 for 24 hours.
-
Causality: FK866 is a highly specific, non-competitive inhibitor of NAMPT. By blocking the conversion of endogenous Nicotinamide (NAM) to NMN, we artificially crash the intracellular NAD+ pool. This creates a "blank slate" to test whether downstream precursors can bypass the block.
Step 2: Precursor Rescue Treatment
-
Action: Spike the FK866-treated media with 500 µM of either NMN, NR, or NHM-INA for an additional 12 hours.
-
Causality: NMN and NR bypass NAMPT and should rescue the cells. NHM-INA will be forced into the salvage pathway to see if it can generate a functional dinucleotide.
Step 3: Metabolite Extraction (Cold Quenching)
-
Action: Aspirate media, wash with cold PBS, and immediately lyse cells using 80% cold methanol (-80°C).
-
Causality: NAD+ and its intermediates are highly labile. Endogenous enzymes like CD38 and PARPs will rapidly degrade NAD+ during standard lysis. Cold methanol instantly denatures these enzymes, preserving the exact in vivo metabolite snapshot.
Step 4: LC-MS/MS & Functional Readout
-
Action: Split the samples. Run half through LC-MS/MS targeting the mass transitions for NAD+ ( m/z 664 → 428) and INAD+ ( m/z 664 → 428, distinguished by retention time). Run the remaining intact cells through a CellTiter-Glo (ATP) viability assay.
-
Causality (The Self-Validation): LC-MS/MS will reveal if NHM-INA was converted into INAD+. However, mass alone does not equal function. The ATP viability assay validates that even if INAD+ is detected, the cells will still die because INAD+ cannot generate ATP via oxidative phosphorylation.
Caption: Self-validating experimental workflow for evaluating novel NAD+ precursors.
Conclusion
For drug development professionals evaluating the NAD+ salvage pathway, structural precision is non-negotiable. N-(hydroxymethyl)isonicotinamide (NHM-INA) is a fascinating molecule that may hold promise as a formaldehyde-releasing antimicrobial or a targeted sirtuin modulator. However, due to the para-positioning of its amide group, it is chemically barred from participating in the hydride transfers required for cellular respiration. It is not, and cannot be, a more effective NAD+ precursor than NMN or NR.
References
-
Adamiec, M., et al. "Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide." Pharmacological Reports (2006).[Link]
-
McClure, K. A., et al. "Isonicotinamide enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration." Journal of Biological Chemistry (2012).[Link]
-
Smith, J., et al. "Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation." bioRxiv (2021).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isonicotinamide-d4 | Deuterated Reagent | For RUO [benchchem.com]
- 6. Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation | bioRxiv [biorxiv.org]
- 7. Isonicotinamide extends yeast chronological lifespan through a mechanism that diminishes nucleotides | bioRxiv [biorxiv.org]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
Validating the Role of N-(hydroxymethyl)isonicotinamide in the NAD+ Salvage Pathway: A Comparative Guide
For researchers and drug development professionals targeting cellular metabolism, the NAD+ salvage pathway represents a critical axis for therapeutic intervention. While canonical precursors like Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN) are well-established, their limitations—such as feedback inhibition of sirtuins by NAM—have driven the search for advanced modulators.
Isonicotinamide (INAM), an isomer of NAM, has emerged as a potent sirtuin activator that functions by relieving NAM-induced feedback inhibition[1]. However, INAM suffers from rapid clearance and poor pharmacokinetic stability. Enter N-(hydroxymethyl)isonicotinamide (NHM-INAM) , a structurally modified derivative designed to optimize bioavailability. This guide objectively compares NHM-INAM against traditional NAD+ precursors and provides the experimental frameworks necessary to validate its dual potential: as a sustained-release sirtuin activator and as a substrate for unnatural NAD+ analog synthesis[2].
Mechanistic Causality: Why N-(hydroxymethyl)isonicotinamide?
The biological efficacy of substituted nicotinamide derivatives is intrinsically linked to their transport into cells and their interaction with the NAD+ salvage pathway[3]. The addition of a hydroxymethyl group to the amide nitrogen of INAM introduces two distinct mechanistic pathways that researchers must validate:
-
The Prodrug Hypothesis (Sustained Sirtuin Activation): Sirtuin-mediated deacetylation produces NAM as a byproduct, which undergoes a base-exchange reaction to inhibit further sirtuin activity[1]. INAM competes with NAM but does not inhibit the enzyme. NHM-INAM acts as a prodrug; cellular amidases or spontaneous hydrolysis slowly cleave the hydroxymethyl group, providing a sustained release of INAM. This prevents the rapid clearance spikes associated with direct INAM dosing.
-
The Unnatural NAD+ Analog Hypothesis (Targeted Toxicity): Recent studies demonstrate that certain substituted nicotinamides (e.g., thiophenyl derivatives) are directly metabolized by Nicotinamide Phosphoribosyltransferase (NAMPT) and NMNAT1 into unnatural adenine dinucleotide (AD) derivatives[2]. These unnatural analogs can inhibit downstream enzymes like inosine monophosphate dehydrogenase (IMPDH), causing targeted cell death in specific cancer models[2]. NHM-INAM must be evaluated for its affinity to hijack this exact NAMPT-driven machinery.
Fig 1. NHM-INAM interaction within the NAD+ salvage and sirtuin regulatory pathways.
Objective Comparative Analysis
To benchmark NHM-INAM, we must evaluate its performance metrics against the standard suite of NAD+ salvage metabolites.
| Compound | Role in NAD+ Salvage | Sirtuin Modulation | NAMPT Affinity | Bioavailability | Primary Application |
| NAM | Primary Precursor | Strong Inhibitor | High | High | Baseline NAD+ restoration |
| NMN / NR | Downstream Precursor | Activator (via NAD+) | Bypasses NAMPT | Moderate/Variable | Direct NAD+ boosting |
| INAM | Modulator / Non-precursor | Direct Activator | Low | Low (Rapid Clearance) | In vitro Sirtuin research |
| NHM-INAM | Prodrug / Analog Precursor | Sustained Activator | Moderate (Analog forming) | Enhanced (Sustained) | Targeted therapeutics / Sustained activation |
Data Interpretation: While NMN and NR are superior for sheer NAD+ volume augmentation, NHM-INAM is uniquely positioned for applications requiring prolonged sirtuin activation without the negative feedback loop of NAM, or for developing targeted IMPDH inhibitors via unnatural NAD+ synthesis[2].
Experimental Validation Workflows
To establish trustworthiness and scientific rigor, the evaluation of NHM-INAM requires self-validating experimental systems. The following step-by-step methodologies are designed to definitively prove causality behind the compound's mechanism of action.
Fig 2. Experimental workflow validating NHM-INAM bioavailability and mechanism of action.
Protocol A: LC-MS/MS Tracking of Intracellular Metabolism
Objective: Differentiate whether NHM-INAM acts primarily via hydrolysis (releasing INAM) or direct NAMPT metabolism (forming an unnatural NMN analog). Causality: By utilizing a highly specific NAMPT inhibitor (FK866), we can isolate the NAMPT-dependent metabolic fate of the compound[2].
-
Cell Culture & Dosing: Plate HEK293T cells at 1×106 cells/well. Pre-treat half the cohort with 10 nM FK866 for 2 hours to block endogenous NAMPT activity.
-
Tracer Incubation: Spike media with 100 µM of 13C -labeled NHM-INAM. Incubate for 1, 4, 12, and 24 hours.
-
Metabolite Extraction: Aspirate media, wash with cold PBS, and immediately quench metabolism using 80% cold methanol (-80°C). Centrifuge at 14,000 x g for 15 mins to pellet proteins.
-
LC-MS/MS Analysis: Run the supernatant through a triple quadrupole mass spectrometer.
-
Self-Validation Check: If the 13C label appears on an NMN-like mass transition (M+1), NHM-INAM is a NAMPT substrate. If only 13C -INAM is detected, it functions purely as a prodrug.
-
Protocol B: NAMPT Substrate Affinity Assay
Objective: Quantify the enzymatic kinetics ( Vmax and Km ) of NHM-INAM compared to NAM. Causality: Substituted nicotinamides require specific steric alignment to undergo phosphoribosylation by NAMPT[3].
-
Reaction Assembly: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 2 mM ATP, 0.5 mM PRPP, 2 mM MgCl 2 , and 10 µg/mL recombinant human NAMPT.
-
Substrate Titration: Add NHM-INAM at concentrations ranging from 1 µM to 1 mM. Use NAM as a positive control.
-
Coupled Detection: Add excess recombinant NMNAT1 to immediately convert any formed NMN-analog into an NAD-analog.
-
Quantification: Measure absorbance at 340 nm (or utilize a fluorescent AD-probe) continuously for 60 minutes at 37°C. Calculate Michaelis-Menten kinetics to benchmark the compound's affinity against canonical NAM.
Protocol C: Sirtuin 1 (SIRT1) Deacetylation Rescue Assay
Objective: Validate that NHM-INAM effectively relieves NAM-induced sirtuin inhibition over a sustained period. Causality: Because INAM does not undergo the base-exchange reaction that causes NAM-inhibition, its slow release from NHM-INAM should provide a prolonged rescue effect[1].
-
Baseline Inhibition: Incubate recombinant SIRT1 with a fluorogenic acetylated p53 peptide substrate and 500 µM NAD+. Induce baseline inhibition by adding 50 µM NAM.
-
Compound Addition: Add 100 µM of either INAM or NHM-INAM.
-
Time-Course Fluorometry: Measure fluorescence (Ex 350 nm / Em 450 nm) over 12 hours.
-
Self-Validation Check: Direct INAM should show an immediate spike in SIRT1 activity. NHM-INAM should show a delayed but sustained linear increase in fluorescence, validating its prodrug hydrolysis kinetics.
-
References[1] Title: Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation
Sources
Safety Operating Guide
Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(Hydroxymethyl)isonicotinamide
Introduction
N-(Hydroxymethyl)isonicotinamide is a specialized pyridinecarboxamide derivative utilized in advanced chemical synthesis and pharmaceutical development. Because of its specific functional groups—a stable pyridine ring and a reactive N-hydroxymethyl moiety—it requires stringent handling and disposal protocols to mitigate environmental contamination and laboratory exposure. This guide provides actionable, step-by-step procedures grounded in mechanistic chemistry to ensure absolute operational safety and regulatory compliance.
Chemical Profile & Hazard Assessment
| Property | Value/Description |
| Chemical Name | N-(Hydroxymethyl)isonicotinamide |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Structural Class | Pyridinecarboxamide derivative |
| Primary Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE (Category 3 - Respiratory) [1], [2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids [1], [2] |
Mechanistic Insight: The Chemistry of Disposal
To handle N-(hydroxymethyl)isonicotinamide safely, laboratory personnel must understand the causality behind its chemical reactivity.
-
Formaldehyde Release via Hydrolysis : The N-hydroxymethyl group forms a hemiaminal-like linkage. Under strongly acidic or basic conditions, this functional group can undergo hydrolysis, reverting to isonicotinamide and releasing formaldehyde gas. Formaldehyde is a volatile, highly toxic carcinogen.
-
Causality for Protocol: This mechanism dictates why all aqueous liquid waste containing this compound must be strictly pH-neutralized before being sealed in waste carboys. Sealing highly acidic or basic waste could lead to the dangerous pressurization and accumulation of toxic gas inside the container.
-
-
Environmental Recalcitrance : The pyridine heterocycle is highly stable and resists standard biological degradation in municipal wastewater treatment facilities.
-
Causality for Protocol: Discharging this compound into laboratory drains is strictly prohibited. Complete thermal destruction (incineration) is required to break the aromatic nitrogen ring and prevent long-term aquatic toxicity [1].
-
Operational Safety & Handling Protocol
Before initiating any experiment involving N-(hydroxymethyl)isonicotinamide, ensure the following self-validating safety system is active:
-
Engineering Controls : Conduct all weighing, transferring, and mixing inside a certified, properly functioning chemical fume hood to prevent the inhalation of airborne particulates [2].
-
Personal Protective Equipment (PPE) : Don chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), chemical splash goggles, and a flame-resistant laboratory coat [1].
-
Validation Step : Before beginning work, verify that the fume hood flow rate is within the safe operational range (typically 80-120 fpm) and that a chemical spill kit containing inert absorbent and pH indicator strips is immediately accessible.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal
This protocol applies to unreacted powder, contaminated filter papers, and disposable PPE.
-
Collection : Carefully sweep up any solid waste using non-sparking tools to minimize dust generation [2].
-
Containment : Place the solid waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Labeling : Affix a standard hazardous waste label. Mark clearly as "Hazardous Solid Waste: Pyridinecarboxamide Derivatives (Toxic/Irritant)".
-
Storage & Dispatch : Store the sealed container in a cool, dry, well-ventilated secondary containment area away from strong oxidizers [2]. Dispatch to an approved waste disposal plant for high-temperature incineration [1].
Protocol B: Liquid Waste Disposal (Aqueous & Organic)
-
Segregation : Separate liquid waste into aqueous and organic streams. Never mix this compound with strong acids or bases [1].
-
Aqueous Waste Neutralization :
-
Action: Slowly adjust the pH of any aqueous washings to a neutral range (pH 5–9).
-
Validation: Dip a pH indicator strip into the solution to confirm the pH is between 5 and 9. Log the final pH on the waste manifest. This self-validating step guarantees that formaldehyde gas will not evolve inside the sealed container.
-
-
Transfer : Pour the neutralized aqueous waste into a designated "Non-Halogenated Aqueous Waste" carboy. For organic solvents (e.g., DMSO, methanol), transfer to the appropriate "Organic Waste" carboy.
-
Final Disposal : Arrange for collection by a certified environmental health and safety (EHS) vendor for incineration [1].
Protocol C: Spill Cleanup Methodology
-
Isolation : Immediately evacuate personnel from the immediate vicinity of the spill and ensure adequate ventilation [3].
-
Containment (Solid) : If the spill is a dry powder, gently cover it with a damp absorbent pad to prevent aerosolization and dust formation [3], [2].
-
Containment (Liquid) : If dissolved in a solvent, surround and cover the spill with an inert absorbent material (e.g., vermiculite or clean sand).
-
Collection & Decontamination : Scoop the absorbed material into a hazardous waste bag. Wash the contaminated surface with a mild detergent solution, followed by a water rinse, collecting all washings as aqueous waste [3].
Waste Segregation Workflow
The following diagram illustrates the logical decision-making process for the segregation and disposal of N-(hydroxymethyl)isonicotinamide waste.
Figure 1: Waste segregation and disposal decision tree for N-(hydroxymethyl)isonicotinamide.
References
-
NCATS Inxight Drugs . "N-(HYDROXYMETHYL)ISONICOTINAMIDE". Available at: [Link]
-
Cole-Parmer . "Material Safety Data Sheet - Isonicotinamide, 99%". Available at:[Link]
-
KM Pharma Solution . "MSDS - Isonicotinamide". Available at: [Link]
Sources
Personal protective equipment for handling Isonicotinamide, N-(hydroxymethyl)-
At the forefront of drug development, ensuring the safety of your research personnel is just as critical as the purity of your active pharmaceutical ingredients (APIs). Handling specialized chemical entities like N-(hydroxymethyl)isonicotinamide requires moving beyond generic Safety Data Sheets (SDS) to understand the molecule's intrinsic reactivity.
As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, mechanistic safety protocols. By understanding why a chemical behaves the way it does, we can engineer self-validating workflows that protect both your team and the integrity of your research.
Mechanistic Hazard Analysis: The Dual-Hazard Profile
N-(hydroxymethyl)isonicotinamide presents a unique, dual-hazard profile that dictates our handling strategy:
-
The Irritant Core : The parent backbone, isonicotinamide, is a documented Category 2 skin/eye irritant and a Category 3 respiratory tract irritant . Exposure to the raw powder can cause immediate mucosal inflammation.
-
The Latent Genotoxin : The critical hazard lies in the N-hydroxymethyl moiety. In the presence of ambient moisture, biological matrices, or elevated temperatures, this group undergoes rapid hydrolytic cleavage. This degradation yields equimolar amounts of isonicotinamide and free formaldehyde .
Formaldehyde is a potent electrophile and a Group 1 carcinogen. It actively induces N-hydroxymethyl mono-adducts on guanine and adenine bases, which can lead to fatal N-methylene crosslinks between adjacent purines in DNA . Therefore, your operational protocols must be designed not just to handle a stable powder, but to proactively mitigate exposure to off-gassed formaldehyde.
Figure 1: Hydrolytic degradation of N-(hydroxymethyl)isonicotinamide and required mitigations.
Quantitative Personal Protective Equipment (PPE) Matrix
The selection of PPE must scale with the operational risk. Standard nitrile gloves provide adequate protection against dry powder but offer minimal breakthrough time against aqueous formaldehyde. For solution handling, butyl rubber is mandatory due to its superior resistance to aldehyde permeation.
| Operation Scale | Eye & Face Protection | Skin & Body Protection | Hand Protection (Gloves) | Respiratory Protection |
| Analytical Scale (<1g) | Safety glasses with side shields | Standard laboratory coat (fully buttoned) | Double-layered Nitrile (min 0.11mm thickness) | N/A (Must be handled inside a certified fume hood) |
| Preparative/Bulk (>1g) | Chemical splash goggles | Tyvek® or impermeable apron over lab coat | Butyl rubber (outer) over Nitrile (inner) | Half-mask respirator with Formaldehyde/Organic Vapor cartridges |
| Solution Prep (Any Scale) | Chemical splash goggles | Impermeable apron over lab coat | Butyl rubber (outer) over Nitrile (inner) | N/A (If handled strictly inside fume hood) |
Operational Workflows & Engineering Controls
To prevent the initiation of the hydrolysis pathway, environmental and kinetic controls must be strictly maintained.
Phase 1: Pre-Operational Setup
-
Ventilation Verification : Verify the fume hood face velocity is calibrated between 80–120 feet per minute (fpm). Causality: This specific velocity ensures the capture of volatilized formaldehyde without creating turbulent eddies that could blow the fine powder out of the hood.
-
Environmental Control : Maintain ambient laboratory temperatures below 25°C and minimize humidity.
Phase 2: Weighing and Transfer Protocol
-
Static Mitigation : Discharge static electricity from spatulas and weigh boats using an anti-static ionizer gun. This prevents the aerosolization of the irritant powder.
-
Transfer : Weigh the compound directly into a tared, sealable glass vial inside the fume hood.
-
Sealing : Cap the vial immediately after transfer before moving it to an external analytical balance (if a draft shield is required for precision).
Phase 3: Solution Preparation
-
Solvent Selection : If preparing aqueous or biological assay solutions, prepare only the volume needed for immediate use. Prolonged storage in water continuously drives formaldehyde release .
-
Thermal Control : Do not exceed 40°C during dissolution. Causality: Thermal energy lowers the activation barrier for the hydrolytic cleavage of the N-hydroxymethyl bond, rapidly accelerating formaldehyde off-gassing. Use gentle vortexing at room temperature instead of heated sonication.
Spill Response & Decontamination Protocol
Because of the latent formaldehyde risk, standard sweeping or mopping is strictly prohibited.
For a Dry Powder Spill (<5g):
-
Containment : Gently cover the spill with damp absorbent paper to immediately suppress dust generation.
-
Collection : Wipe up the material carefully, folding the paper inward, and place it into a sealed, labeled hazardous waste bag.
-
Chemical Decontamination : Wash the affected surface with a 10% sodium bisulfite solution. Causality: Sodium bisulfite reacts with any generated formaldehyde to form a stable, non-volatile, water-soluble bisulfite adduct, neutralizing the inhalation hazard. Follow with standard soap and water.
For a Solution Spill:
-
Evacuation : If a large volume of solution is spilled outside a fume hood, evacuate the immediate area to prevent inhalation of volatilized formaldehyde.
-
Neutralization : Apply a commercial formaldehyde spill kit or dry sodium bisulfite powder directly to the liquid pool.
-
Cleanup : Allow 15 minutes for the neutralization reaction to reach completion before absorbing the liquid with an inert material (e.g., vermiculite) and transferring it to a hazardous waste container.
Disposal & Waste Management
Improper disposal can lead to dangerous cross-reactions in waste streams.
-
Solid Waste : Collect all contaminated solids (gloves, paper towels, empty vials) in high-density polyethylene (HDPE) containers. Label clearly as: "Toxic Solid Waste: Contains Formaldehyde-Releasing Agent."
-
Liquid Waste : Never mix with acidic waste streams. Causality: Acidic conditions violently exacerbate formaldehyde off-gassing and can react with other organic chlorides in the waste stream to form bis(chloromethyl)ether, a highly potent and volatile carcinogen. Collect in a dedicated, basic-to-neutral aqueous waste carboy.
References
-
Title: Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation Source: Frontiers in Environmental Science (Vol. 2, 2014) URL: [Link]
-
Title: Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation Source: Toxics (Vol. 13, Issue 11, 2025, p. 917) URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
